AZD5462
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H41FN2O6 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1 |
Clé InChI |
LYUYYIGCZIZIGF-SRHODNEWSA-N |
SMILES isomérique |
CC1(CCC1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
SMILES canonique |
CC1(CCC1)CNC(=O)C2C3CCC(C3)C2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZD5462
This technical guide provides a comprehensive overview of the core mechanism of action of AZD5462, a novel, orally administered, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.[1][2][3] As a G protein-coupled receptor (GPCR), the activation of RXFP1 by this compound initiates a cascade of intracellular signaling events that are associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects.[4][5] This positions this compound as a promising therapeutic agent for heart failure.[1][2][3][4][5]
Target Profile and Selectivity
The primary molecular target of this compound is the Relaxin Family Peptide Receptor 1 (RXFP1).[4][5] Preclinical studies have demonstrated the high selectivity of this compound for RXFP1. It has shown no significant activity at the seven closest related GPCRs (at concentrations greater than 10µM) and does not interact with targets in the CEREP safety panel, indicating a favorable off-target profile.[6]
Signaling Pathways
Upon binding to RXFP1, this compound activates a downstream signaling cascade that largely mirrors that of the native ligand, relaxin H2.[1][2][3] This includes the activation of pathways leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[7] However, a key distinction in the signaling profile of this compound is that it does not appear to modulate the cAMP second messenger response that is typically associated with relaxin H2-mediated RXFP1 activation.[1][2][3][8] This suggests that this compound may function as a biased agonist, selectively engaging specific downstream signaling arms. The activation of RXFP1 is also linked to the Gαi2-protein/PI3Kß/γ/Nitric Oxide-coupled pathway, which contributes to vascular relaxation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | pEC50 | EC50 (nM) | Reference |
| cAMP Production | CHO | Human | 7.7 | 20 | [9] |
| cAMP Production | HEK-293 | Human | 7.4 | 40 | [9] |
| cAMP Production | HEK-293 | Cynomolgus Monkey | 7.4 | 40 | [9] |
| cAMP Production | CHO | Rat | 5.29 | 5130 | [9] |
| cGMP Production | - | - | - | 50 | [7] |
| ERK Phosphorylation | - | - | - | 6.3 | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose (IV) | Dose (Oral) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | T1/2 (IV) (h) | T1/2 (Oral) (h) | Oral Bioavailability (%) | Reference |
| Rat | 2 mg/kg | 1 mg/kg | 24 | 0.98 | 0.23 | 1.2 | 2.9 | 58 | [9] |
| Cynomolgus Monkey | 2 mg/kg | 5 mg/kg | 9.1 | 0.56 | 0.94 | 4.7 | 7.2 | 12 | [9] |
Table 3: Safety and Metabolism Data for this compound
| Parameter | Result | Species | Reference |
| CYP450 Enzyme Inhibition | No risk | - | [4][6] |
| TDI (CYP3A4/5) | No risk | - | [4][6] |
| hERG Toxicity | No risk | - | [4][6] |
| Ames Toxicity | No risk | - | [4][6] |
| Human Plasma Protein Binding (unbound fraction) | 4.3% | Human | [7] |
| Metabolic Stability (Clint) | 23 µL/min/mg | Human Liver Microsomes | [7] |
| Metabolic Stability (Clint) | 4.8 µL/min/10^6 cells | Human Hepatocytes | [7] |
| Metabolic Stability (Clint) | 11 µL/min/10^6 cells | Rat Hepatocytes | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency Assays (cAMP and ERK Phosphorylation)
While the exact proprietary protocols from AstraZeneca are not publicly available, a general methodology for such assays can be described as follows:
Objective: To determine the potency of this compound in activating RXFP1 signaling in vitro.
Materials:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human, cynomolgus monkey, or rat RXFP1.
-
Cell culture medium and supplements.
-
This compound and reference compounds.
-
Commercially available cAMP assay kits (e.g., HTRF, ELISA).
-
Antibodies for detecting phosphorylated ERK (pERK) and total ERK for Western blotting or AlphaLISA.
-
Lysis buffers and reagents for protein extraction and quantification.
Protocol for cAMP Assay:
-
Cell Seeding: Plate the RXFP1-expressing cells in 96- or 384-well plates and culture overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol for ERK Phosphorylation Assay:
-
Cell Seeding and Serum Starvation: Plate the cells as described above. Prior to compound treatment, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a short duration (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Detection of pERK: Analyze the levels of pERK and total ERK in the cell lysates using Western blotting or a high-throughput method like AlphaLISA.
-
Data Analysis: Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the logarithm of the this compound concentration and determine the EC50 value.
In Vivo Efficacy Study in a Cynomolgus Monkey Model of Heart Failure
Objective: To evaluate the therapeutic potential of this compound in a relevant large animal model of heart failure with reduced ejection fraction (HFrEF).[9]
Animal Model: Aged, obese cynomolgus monkeys with diagnosed HFrEF.[9]
Treatment:
Key Parameters Measured:
-
Cardiac Function: Left Ventricular Ejection Fraction (LVEF) measured at baseline and at specified time points post-treatment (e.g., weeks 9, 13, and 17).[1][2][3][4]
-
Hemodynamics: Heart rate and mean arterial blood pressure.[1][2][3][4]
Protocol Outline:
-
Animal Selection and Acclimatization: Select aged, obese cynomolgus monkeys with confirmed HFrEF and acclimatize them to the study conditions.
-
Baseline Measurements: Perform baseline assessments of cardiac function (e.g., via echocardiography to measure LVEF) and hemodynamic parameters.
-
Randomization and Treatment: Randomize the animals to receive either vehicle control or this compound orally for 8 weeks.
-
Monitoring: Monitor the animals for general health and any adverse effects throughout the study.
-
Follow-up Assessments: Conduct follow-up measurements of LVEF, heart rate, and mean arterial blood pressure at weeks 9, 13, and 17.[1][2][3][4]
-
Data Analysis: Compare the changes in the measured parameters between the this compound-treated group and the control group.
Clinical Development and Future Directions
This compound has successfully completed Phase I clinical trials in healthy volunteers, where it was found to be generally well-tolerated.[1][2][3][4] These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[10] A Phase IIb clinical trial in patients with stable chronic heart failure is planned to further evaluate the efficacy of this compound in improving cardiac function in this patient population.[4][5] The development of an oral RXFP1 agonist like this compound holds significant promise as a novel therapeutic approach for the chronic management of heart failure.[1][2][3]
References
- 1. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 10. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: AZD5462 and its Binding Affinity to the RXFP1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a novel, orally available, small-molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As the cognate receptor for the peptide hormone relaxin, RXFP1 is a key player in various physiological processes, including the regulation of cardiovascular, renal, and fibrotic diseases. The development of a potent and selective oral agonist like this compound holds significant promise for therapeutic interventions in conditions such as heart failure.[3][4][5] This technical guide provides a comprehensive overview of the binding characteristics and functional activity of this compound at the RXFP1 receptor, detailing the experimental methodologies used for its characterization and the associated signaling pathways.
This compound and RXFP1 Interaction: An Allosteric Mechanism
This compound modulates RXFP1 activity through an allosteric mechanism.[1][2] Unlike the endogenous orthosteric ligand, relaxin, which binds to the extracellular domain of the receptor, this compound interacts with a distinct allosteric binding site.[6][7] This interaction does not involve direct competition with relaxin for its binding site.[8] Instead, this compound binding induces a conformational change in the receptor that leads to its activation and the initiation of downstream signaling cascades. Cryo-electron microscopy studies have revealed that this compound and the native relaxin hormone bind to different surfaces on the RXFP1 receptor, leading to divergent signaling outputs.[9]
Quantitative Data on this compound Activity
The functional potency of this compound has been determined through various in vitro assays that measure the downstream consequences of RXFP1 activation. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay Type |
| cAMP Production EC50 | 17 nM | CHO / HEK293 | Functional Assay |
| cGMP Production EC50 | 50 nM | Not Specified | Functional Assay |
| ERK Phosphorylation EC50 | 6.3 nM | Not Specified | Functional Assay |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
RXFP1 Signaling Pathways
Activation of the RXFP1 receptor by an agonist such as this compound initiates a complex network of intracellular signaling pathways. As a G protein-coupled receptor (GPCR), RXFP1 can couple to multiple G proteins, leading to the activation of various downstream effectors. The primary signaling pathway involves the activation of adenylyl cyclase (AC) via Gαs, leading to an increase in intracellular cyclic AMP (cAMP). However, RXFP1 signaling is multifaceted and can also involve other pathways, including the activation of nitric oxide synthase (NOS) and the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).
Experimental Protocols
The characterization of this compound's interaction with the RXFP1 receptor involves a combination of binding and functional assays.
Allosteric Modulator Binding Assay (Radioligand Binding)
Due to the allosteric nature of this compound, a standard competitive binding assay is not suitable for determining its affinity. Instead, a radioligand binding assay is employed to measure the effect of this compound on the binding of a radiolabeled orthosteric ligand (e.g., [125I]-relaxin) to the RXFP1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human RXFP1 (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled orthosteric ligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on the binding of the radiolabeled orthosteric ligand. This can reveal if this compound enhances or diminishes the binding of the native ligand and allows for the calculation of the allosteric cooperativity factor (α).
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in the RXFP1 signaling pathway.
Protocol:
-
Cell Culture: Culture cells stably expressing RXFP1 (e.g., CHO or HEK293) in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Plot the cAMP levels against the this compound concentration to generate a dose-response curve and determine the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound treatment.
Protocol:
-
Cell Culture and Starvation: Culture suitable cells in a multi-well plate and then serum-starve them to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Detection of Phospho-ERK: Detect the levels of phosphorylated ERK (p-ERK) and total ERK using a method such as Western blotting or an in-cell Western assay with specific antibodies.
-
Quantification and Normalization: Quantify the p-ERK signal and normalize it to the total ERK signal to account for variations in cell number and protein loading.
-
Data Analysis: Plot the normalized p-ERK levels against the this compound concentration to determine the EC50 value.
Conclusion
This compound represents a significant advancement in the field of RXFP1-targeted therapeutics. Its characterization as a potent, orally available allosteric agonist provides a strong foundation for its continued development for the treatment of cardiovascular and fibrotic diseases. The data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and drug development professionals working on RXFP1 and related therapeutic areas. Further investigation into the precise nature of its allosteric interaction and the full spectrum of its signaling bias will undoubtedly provide deeper insights into the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. gpcrs-drugdiscovery.com [gpcrs-drugdiscovery.com]
AZD5462: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a novel, orally bioavailable, small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). As a selective modulator of this G-protein coupled receptor (GPCR), this compound holds significant promise for the treatment of heart failure and other cardiovascular diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.
Core Mechanism of Action
This compound mimics the action of the endogenous ligand, relaxin H2, by binding to an allosteric site on RXFP1. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A crucial characteristic of this compound is its nature as a biased agonist. While it activates a similar panel of downstream pathways as relaxin H2, it notably does not modulate relaxin H2-mediated cyclic adenosine (B11128) monophosphate (cAMP) responsiveness.[1][2][3] This biased signaling profile may offer a therapeutic advantage by selectively engaging desired pathways while avoiding potential side effects associated with broad receptor activation.
Quantitative Analysis of In Vitro Efficacy
The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity.
| Assay Type | Parameter | Cell Line | Value |
| cAMP Production | EC50 | Not Specified | 17 nM |
| cGMP Production | EC50 | Not Specified | 50 nM |
| ERK Phosphorylation | EC50 | Not Specified | 6.3 nM |
| cAMP Production | pEC50 | Human CHO | 7.7 |
| cAMP Production | pEC50 | Human HEK-293 | 7.4 |
| cAMP Production | pEC50 | Cynomolgus HEK-293 | 7.4 |
| cAMP Production | pEC50 | Rat CHO | 5.29 |
Table 1: In Vitro Potency and Efficacy of this compound. This table summarizes the half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) for this compound in various functional assays. Data sourced from[4].
Downstream Signaling Pathways
Upon activation of RXFP1 by this compound, a cascade of intracellular events is initiated. The primary signaling pathways implicated are detailed below.
Extracellular Signal-Regulated Kinase (ERK) Pathway
One of the key pathways activated by this compound is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway is crucial for cell growth, differentiation, and survival.
Nitric Oxide (NO) - Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway
This compound also stimulates the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. NO, in turn, activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation and has anti-fibrotic effects.
Divergence from Relaxin H2: The cAMP Pathway
A key differentiator of this compound is its lack of modulation of relaxin H2-mediated cAMP production. While relaxin H2 can couple to both Gs (stimulatory) and Gi (inhibitory) G-proteins, leading to a complex regulation of adenylyl cyclase and cAMP levels, this compound appears to be a biased agonist that does not engage the Gs-cAMP axis in the same manner.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the downstream signaling of this compound.
cAMP Production Assay (HTRF-based)
This protocol outlines a common method for measuring intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To quantify the effect of this compound on intracellular cAMP production in cells expressing RXFP1.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human RXFP1
-
Cell culture medium (e.g., Ham's F12, DMEM)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (for Gαi-coupled receptor assays)
-
This compound
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture RXFP1-expressing cells to ~80% confluency. On the day of the assay, harvest cells and resuspend in assay buffer (e.g., PBS with 1 mM IBMX).
-
Cell Plating: Dispense the cell suspension into a 384-well white microplate at a pre-optimized density (e.g., 1500 cells/well).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for cell lysis and antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Determine EC50 values by fitting the data to a four-parameter logistic equation.
Phospho-ERK1/2 Assay (AlphaScreen SureFire-based)
This protocol describes a method for quantifying the phosphorylation of ERK1/2 using the AlphaScreen SureFire technology.
Objective: To measure the effect of this compound on ERK1/2 phosphorylation in RXFP1-expressing cells.
Materials:
-
CHO or HEK-293 cells stably expressing human RXFP1
-
Cell culture medium
-
Serum-free medium
-
This compound
-
AlphaScreen SureFire phospho-ERK1/2 assay kit (e.g., from PerkinElmer)
-
384-well white microplates (ProxiPlate)
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Seeding: Seed RXFP1-expressing cells into a 96-well cell culture plate and grow to confluence.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for a defined period (e.g., 4 hours to overnight).
-
Compound Stimulation: Add serial dilutions of this compound to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Remove the medium and add the SureFire lysis buffer to each well. Incubate for 10-15 minutes with gentle shaking.
-
Lysate Transfer: Transfer the cell lysates to a 384-well ProxiPlate.
-
Detection: Add the AlphaScreen Acceptor and Donor beads to the lysates.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Normalize the data and calculate EC50 values using a four-parameter logistic fit.
Cynomolgus Monkey Model of Heart Failure
Preclinical efficacy of this compound was evaluated in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).
Objective: To assess the in vivo therapeutic potential of this compound to improve cardiac function.
Model: Aged, obese cynomolgus monkeys with naturally occurring HFrEF.
Procedure:
-
Animal Selection: Identify animals with HFrEF based on echocardiographic assessment of left ventricular ejection fraction (LVEF).
-
Treatment: Administer this compound orally once daily for a specified duration (e.g., 8 weeks).
-
Monitoring: Perform regular echocardiograms to assess cardiac function, including LVEF, stroke volume, and cardiac output. Monitor heart rate and blood pressure via telemetry.
-
Data Analysis: Compare cardiac parameters before, during, and after treatment to evaluate the therapeutic effect of this compound.
Key Findings: Treatment with this compound resulted in robust improvements in functional cardiac parameters, including LVEF, without significant changes in heart rate or mean arterial blood pressure.[1][2][3]
Conclusion
This compound is a promising novel therapeutic agent for heart failure that acts as a biased allosteric agonist of RXFP1. Its distinct signaling profile, characterized by the activation of the ERK and NO-cGMP pathways without modulating relaxin H2-mediated cAMP responses, highlights a sophisticated mechanism of action. The preclinical data in a relevant large animal model of heart failure further support its potential clinical utility. This technical guide provides a foundational understanding of the downstream signaling pathways of this compound for researchers and drug development professionals in the cardiovascular field. Further investigation into the nuances of its biased agonism will continue to elucidate its full therapeutic potential.
References
- 1. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
AZD5462 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AZD5462, a selective, orally bioavailable allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). This compound is currently under investigation as a potential therapeutic for heart failure. This document outlines the medicinal chemistry evolution from early leads to the clinical candidate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction
This compound is a novel small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including anti-fibrotic and anti-inflammatory properties, making it a promising target for the treatment of heart failure.[3][4] The development of an oral small-molecule agonist like this compound represents a significant advancement over the administration of recombinant relaxin peptides.[5][6]
The discovery of this compound originated from the high-throughput screening hit ML290, which was subsequently optimized to the potent but metabolically unstable compound AZ7976.[2][3] Further medicinal chemistry efforts focused on improving metabolic stability and pharmacokinetic properties led to the identification of this compound.[2][7]
Structure-Activity Relationship (SAR)
The optimization of the lead compound ML290 to the clinical candidate this compound involved systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The key structural changes included the removal of a metabolically labile SF5 substituent and the replacement of a phenyl ring with an aliphatic fragment to reduce the LogD.[8]
Quantitative SAR Data
The following table summarizes the in vitro potency of this compound and its precursors in various cell lines. Potency is expressed as pEC50 from cAMP accumulation assays.
| Compound | Human CHO-K1 RXFP1 pEC50 | Human HEK293 RXFP1 pEC50 | Cynomolgus HEK293 RXFP1 pEC50 | Rat CHO-K1 RXFP1 pEC50 |
| This compound | 7.7 | 7.4 | 7.4 | 5.29 |
Data sourced from BioWorld.[9]
Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in rats and cynomolgus monkeys, demonstrating its suitability for oral administration.
| Species | Dose (IV, mg/kg) | Dose (PO, mg/kg) | CL (mL/min/kg) | Vd (L/kg) | T½ (IV, h) | T½ (PO, h) | Cmax (µM/L) | Oral Bioavailability (%) |
| Rat | 2 | 1 | 24 | 0.98 | 1.2 | 2.9 | 0.23 | 58 |
| Cynomolgus Monkey | 2 | 5 | 9.1 | 0.56 | 4.7 | 7.2 | 0.94 | 12 |
Data sourced from BioWorld.[9]
Mechanism of Action and Signaling Pathway
This compound is an allosteric agonist of RXFP1.[7][10] It activates a similar panel of downstream signaling pathways as the native ligand, relaxin H2.[2][3] However, a key distinction is that this compound does not modulate relaxin H2-mediated cAMP second messenger responsiveness.[2][3][7] The activation of RXFP1 by relaxin and its small-molecule agonists is complex, involving G-protein coupling and subsequent activation of various downstream effectors.
The diagram below illustrates the proposed signaling pathway of RXFP1 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. AZD-5462 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound / AstraZeneca [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 9. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to AZD5462: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a novel, orally available, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed as a potential therapeutic for heart failure, this compound mimics the physiological effects of relaxin, a naturally occurring hormone with vasodilatory, anti-fibrotic, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, intended to support further research and development efforts in the field of cardiovascular disease.
Chemical Properties
This compound is a complex small molecule with the following key identifiers and physicochemical properties:
| Property | Value | Source |
| IUPAC Name | cis-4-(2-Fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[[(1-methylcyclobutyl)methyl]carbamoyl]bicyclo[2.2.1]heptan-2-yl]carbamoyl]phenoxy)-1-methylcyclohexane-1-carboxylic acid | [5] |
| CAS Number | 2787501-83-9 | [3][6][7][8] |
| Molecular Formula | C30H41FN2O6 | [6][7][8] |
| Molecular Weight | 544.66 g/mol | [5][6] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO (>50 mg/mL), slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml). Insoluble in water. | [7][9][10] |
| Storage | For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 1 year. | [9] |
Synthesis of this compound
The development of a scalable synthesis for this compound was a significant undertaking, evolving from the optimization of a less stable and poorly soluble precursor, AZ7976.[1][11] The manufacturing process for multi-kilogram quantities of this compound is based on a convergent synthesis strategy, which involves the preparation of three key fragments followed by their assembly.
A notable publication in the Journal of Medicinal Chemistry details the discovery and development of this compound, with the full synthetic procedures available in the supporting information.[12] The large-scale synthesis is characterized by several innovative chemical transformations:
-
C-H Borylation: An iridium-catalyzed C-H borylation is employed in the synthesis of the phenol (B47542) fragment, providing an efficient and scalable method for introducing the boronic ester functionality.
-
Organocatalytic Desymmetrization: To establish the required stereochemistry of the enantiopure [2.2.1] bicyclic fragment, an organocatalytic desymmetrization approach is utilized.
-
Curtius Rearrangement: A Curtius rearrangement is a key step in the synthesis of one of the fragments, enabling the conversion of a carboxylic acid to an amine.
The overall synthetic approach is designed to be robust and high-yielding, avoiding chromatographic purification in the final steps to facilitate large-scale production.
Biological Activity and Signaling Pathway
This compound functions as a selective allosteric agonist of the RXFP1 receptor.[2] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, relaxin, and modulates the receptor's activity. By activating RXFP1, this compound initiates a signaling cascade that is highly similar to that of human relaxin H2.[11]
The activation of RXFP1 by this compound leads to the stimulation of downstream signaling pathways that are crucial for its therapeutic effects. These include:
-
Cyclic Adenosine Monophosphate (cAMP) Production: this compound has been shown to stimulate cAMP production in cell-based assays.[8]
-
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation: The compound also enhances the phosphorylation of ERK, another important downstream signaling molecule.[8]
-
PI3K and Nitric Oxide Signaling: The signaling pathways activated by relaxin, and mimicked by this compound, are known to involve the phosphatidylinositol 3-kinase (PI3K) pathway and the production of nitric oxide, which contribute to its vasodilatory and anti-fibrotic effects.[4]
The following diagram illustrates the proposed signaling pathway of this compound:
Caption: Signaling pathway of this compound via the RXFP1 receptor.
Experimental Protocols
The biological activity and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo experiments.
In Vitro Assays
-
Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells engineered to express the human RXFP1 receptor are commonly used.
-
cAMP and cGMP Production Assays: These assays are performed to quantify the ability of this compound to stimulate the production of these second messengers. The EC50 values for cAMP and cGMP production have been reported to be 17 nM and 50 nM, respectively.[8]
-
ERK Phosphorylation Assay: Western blotting or other immunoassays are used to measure the level of phosphorylated ERK in response to this compound treatment. The EC50 for ERK phosphorylation enhancement is 6.3 nM.[8]
In Vivo Studies
-
Animal Models: Studies have been conducted in rats and cynomolgus monkeys.[11] The cynomolgus monkey model is particularly relevant for assessing the therapeutic potential in a species with cardiovascular physiology similar to humans.
-
Pharmacokinetic Analysis: The pharmacokinetic profile of this compound has been evaluated following both intravenous and oral administration to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Efficacy Studies: In a heart failure model in cynomolgus monkeys, chronic treatment with this compound resulted in significant improvements in cardiac function, including an increase in left ventricular ejection fraction, without adversely affecting heart rate or blood pressure.[11]
Clinical Trials
This compound has progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[11] These studies involve single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[13]
The following diagram outlines a general workflow for the preclinical evaluation of a compound like this compound:
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of heart failure. Its well-characterized chemical properties, scalable synthesis, and selective agonism of the RXFP1 receptor make it a compelling candidate for further clinical development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will be invaluable for researchers and drug developers working to advance this and similar molecules for the benefit of patients with cardiovascular diseases.
References
- 1. AZD-5462 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 5. AZD-5462 | CAS 2787501-83-9 | RXFP1 relaxin receptor agonist | Sun-shinechem [sun-shinechem.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | 2787501-83-9 | MOLNOVA [molnova.com]
- 9. selleckchem.com [selleckchem.com]
- 10. excenen.com [excenen.com]
- 11. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
The Discovery and Development of AZD5462: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), currently in clinical development for the treatment of heart failure. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of the relevant biological pathways and development workflows.
Introduction
Heart failure remains a significant global health challenge with high rates of morbidity and mortality. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target due to the pleiotropic effects of its endogenous ligand, relaxin-2, which include vasodilation, anti-fibrotic, and anti-inflammatory properties. This compound was developed as a small molecule mimetic of relaxin-2, aiming to provide a convenient oral therapy for chronic heart failure management.
Discovery and Optimization
The journey to this compound began with the high-throughput screening identification of the small molecule ML290. Subsequent optimization efforts led to the development of a more potent but metabolically unstable and poorly soluble agonist, AZ7976. Through a focused medicinal chemistry campaign, this compound was identified, demonstrating improved pharmacokinetic properties and a favorable safety profile, ultimately leading to its selection as a clinical candidate.
Mechanism of Action
This compound functions as a selective allosteric agonist of RXFP1. Upon binding, it activates downstream signaling pathways traditionally associated with relaxin-2, including the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK).
RXFP1 Signaling Pathway
The activation of RXFP1 by this compound initiates a cascade of intracellular events. The receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Additionally, this compound has been shown to induce the phosphorylation of ERK1/2, another key signaling node involved in cellular processes such as growth and differentiation.
Quantitative Data Summary
In Vitro Potency
The potency of this compound was assessed in various cell-based assays.
| Assay | Cell Line | Species | Parameter | Value | Reference |
| cAMP Production | CHO | Human | pEC50 | 7.7 | [1] |
| cAMP Production | HEK-293 | Human | pEC50 | 7.4 | [1] |
| cAMP Production | HEK-293 | Cynomolgus Monkey | pEC50 | 7.4 | [1] |
| cAMP Production | CHO | Rat | pEC50 | 5.29 | [1] |
| cAMP Production | - | - | EC50 | 17 nM | [2] |
| cGMP Production | - | - | EC50 | 50 nM | [2] |
| ERK Phosphorylation | - | - | EC50 | 6.3 nM | [2] |
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated in rats and cynomolgus monkeys.[1]
| Species | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | IV Half-life (h) | Oral Half-life (h) | Oral Bioavailability (%) |
| Rat | IV | 2 | 24 | 0.98 | - | 1.2 | - | - |
| Rat | Oral | 1 | - | - | 0.23 | - | 2.9 | 58 |
| Monkey | IV | 2 | 9.1 | 0.56 | - | 4.7 | - | - |
| Monkey | Oral | 5 | - | - | 0.94 | - | 7.2 | 12 |
Human Pharmacokinetics (Phase I Study)
A first-in-human, single-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
| Study Part | Dose | Tmax (median, h) | Terminal Half-life (geometric mean, h) |
| Single Ascending Dose (SAD) | 20 - 1000 mg | 0.53 - 1.75 | 3 - 6 |
| Multiple Ascending Dose (MAD) | 40 - 500 mg BID for 10 days | Not Reported | Not Reported |
Exposure to this compound increased more than proportionately with the dose.
Safety and Selectivity
This compound has demonstrated a favorable safety profile with no significant off-target effects observed in preclinical safety panels. It showed no risk of CYP450 enzyme inhibition, no time-dependent inhibition of CYP3A4/5, no hERG toxicity, and no Ames toxicity.[3][4]
Experimental Protocols
While the specific, detailed protocols from the primary research are not publicly available, the following sections describe the general methodologies for the key experiments based on standard practices.
cAMP Production Assay (HTRF-based)
This assay quantifies the intracellular accumulation of cAMP following stimulation of RXFP1 by this compound.
Methodology:
-
Cell Plating: Cells stably expressing the human RXFP1 receptor are seeded into 384-well plates and cultured overnight.
-
Compound Addition: The culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, serial dilutions of this compound are added.
-
Stimulation: The plates are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Detection: Cells are lysed, and Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.
-
Signal Measurement: After incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. The data are then fitted to a four-parameter logistic equation to determine the EC50 value.
ERK1/2 Phosphorylation Assay (AlphaScreen-based)
This assay measures the phosphorylation of ERK1/2 as a downstream marker of RXFP1 activation.
Methodology:
-
Cell Culture and Starvation: RXFP1-expressing cells are plated and then serum-starved to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular proteins.
-
Detection: The cell lysate is transferred to an assay plate, and AlphaScreen Acceptor beads conjugated to an anti-phospho-ERK antibody and Donor beads conjugated to an anti-total ERK antibody are added.
-
Signal Measurement: In the presence of phosphorylated ERK, the beads are brought into proximity, generating a chemiluminescent signal that is measured on a compatible plate reader.
-
Data Analysis: The signal is normalized to the total ERK levels, and the EC50 value is determined by fitting the data to a dose-response curve.
Cynomolgus Monkey Model of Heart Failure
The therapeutic potential of this compound was evaluated in a translational model of heart failure in aged, obese cynomolgus monkeys with reduced ejection fraction.[5][6]
Methodology:
-
Model Induction: Aged, obese cynomolgus monkeys are used as they naturally develop cardiac dysfunction analogous to human heart failure with reduced ejection fraction.
-
Treatment: Animals are treated with this compound or a vehicle control for a specified period (e.g., 8 weeks).
-
Efficacy Assessment: Cardiac function is monitored at baseline and at various time points during and after the treatment period using techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF).
-
Safety Monitoring: Key safety parameters, including heart rate and mean arterial blood pressure, are monitored throughout the study.
Clinical Development
This compound has successfully completed Phase I clinical trials in healthy volunteers, demonstrating that it is well-tolerated. A Phase IIb clinical trial (LUMINARA) is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure.
Conclusion
This compound is a promising, orally active, selective RXFP1 agonist with a well-defined mechanism of action and a favorable preclinical and early clinical profile. The ongoing Phase IIb trial will provide crucial data on its efficacy in treating patients with chronic heart failure. The development of this compound represents a significant step towards a novel therapeutic approach for this debilitating condition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
AZD5462 as a relaxin H2 mimetic
An In-depth Technical Guide to AZD5462: A Novel, Orally Bioavailable Allosteric Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class, selective, and orally bioavailable small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, it mimics the pharmacological effects of the endogenous peptide hormone Human Relaxin-2 (H2 relaxin), a key regulator of cardiovascular and renal physiology.[1] By activating RXFP1, this compound holds significant therapeutic promise for the treatment of chronic heart failure.[2][3] Preclinical studies have demonstrated its efficacy in improving cardiac function in relevant animal models, and it has successfully completed Phase I clinical trials in healthy volunteers, showing good safety and tolerability.[4][5] Currently, this compound is advancing into Phase IIb clinical trials to evaluate its efficacy in patients with chronic heart failure.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and developmental history.
Mechanism of Action and Signaling Pathway
This compound functions as a pharmacological mimetic of H2 relaxin by binding to an allosteric site on the RXFP1 receptor, a Class I (rhodopsin-like) G protein-coupled receptor (GPCR).[4][7] Unlike the orthosteric binding of the natural H2 relaxin peptide, this compound modulates the receptor's conformation to trigger downstream signaling.[7]
Upon activation by H2 relaxin, RXFP1 couples to multiple G proteins, including Gαs and Gαi/o, to initiate a broad range of cellular responses.[8][9] This includes the canonical Gαs-mediated activation of adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), as well as Gαi-dependent pathways.[9] this compound has been shown to activate a highly similar panel of downstream signaling pathways as H2 relaxin.[2] Key pathways implicated in the cardiovascular effects of RXFP1 activation include the Phosphoinositide 3-Kinase (PI3K) and Extracellular Signal-Regulated Kinase (ERK) pathways, leading to the activation of neuronal Nitric Oxide Synthase (nNOS) and subsequent generation of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP).[8][10] This cascade is crucial for mediating vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][8]
A noteworthy characteristic of this compound is that while it demonstrates agonist activity in stimulating cAMP production, it does not appear to modulate the cAMP response when co-administered with H2 relaxin.[2][3] This suggests it functions as a full allosteric agonist rather than a positive allosteric modulator (PAM), capable of activating the receptor independently of the natural ligand.
Signaling Pathway Diagram
Caption: RXFP1 signaling cascade initiated by this compound.
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Species / System | Value | Reference |
| RXFP1 Agonist Activity | |||
| pEC50 (cAMP) | Human (CHO cells) | 7.7 | [4] |
| pEC50 (cAMP) | Human (HEK293 cells) | 7.4 | [4] |
| EC50 (cAMP) | Human | 17 nM | [2] |
| pEC50 (cAMP) | Cynomolgus (HEK293 cells) | 7.4 | [4] |
| pEC50 (cAMP) | Rat (CHO cells) | 5.29 | [4] |
| EC50 (ERK Phosphorylation) | Human | 6.3 nM | [2] |
| Plasma Protein Binding | |||
| Fraction Unbound (fu) | Human Plasma | 4.3% | [2] |
| Metabolic Stability | |||
| Intrinsic Clearance (Clint) | Human Liver Microsomes | 23 µL/min/mg | [2] |
| Intrinsic Clearance (Clint) | Human Hepatocytes | 4.8 µL/min/10^6 cells | [2] |
| Intrinsic Clearance (Clint) | Rat Hepatocytes | 11 µL/min/10^6 cells | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | IV Dose | Oral Dose | Value | Reference |
| Clearance (CL) | Rat | 2 mg/kg | - | 24 mL/min/kg | [4] |
| Cynomolgus Monkey | 2 mg/kg | - | 9.1 mL/min/kg | [4] | |
| Volume of Distribution (Vd) | Rat | 2 mg/kg | - | 0.98 L/kg | [4] |
| Cynomolgus Monkey | 2 mg/kg | - | 0.56 L/kg | [4] | |
| Cmax | Rat | - | 1 mg/kg | 0.23 µM/L | [4] |
| Cynomolgus Monkey | - | 5 mg/kg | 0.94 µM/L | [4] | |
| Half-Life (t½) | Rat | 2 mg/kg | - | 1.2 hours | [4] |
| Rat | - | 1 mg/kg | 2.9 hours | [4] | |
| Cynomolgus Monkey | 2 mg/kg | - | 4.7 hours | [4] | |
| Cynomolgus Monkey | - | 5 mg/kg | 7.2 hours | [4] | |
| Oral Bioavailability (F) | Rat | - | 1 mg/kg | 58% | [4] |
| Cynomolgus Monkey | - | 5 mg/kg | 12% | [4] |
Table 3: Phase I Human Pharmacokinetic Parameters of this compound
| Parameter | Administration | Value | Reference |
| Time to Max Concentration (Tmax) | Single Ascending Dose | 0.53 - 1.75 hours | [5][8] |
| Terminal Half-Life (t½) | Single Ascending Dose | 3 - 6 hours | [5][8] |
Experimental Protocols
The following sections describe generalized protocols representative of the key experiments used to characterize this compound.
In Vitro RXFP1 Functional Assay (cAMP Accumulation)
This protocol describes a typical method for measuring cAMP production in response to RXFP1 agonism using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the RXFP1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human RXFP1.
-
Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
This compound compound stock solution in DMSO.
-
H2 Relaxin (as a positive control).
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Low-volume 384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture RXFP1-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells, wash with assay buffer, and resuspend in assay buffer containing PDE inhibitor to the desired density (e.g., 2,000 cells/well).
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 11-point concentration curve is generated.
-
Assay Plate Setup: Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Compound Addition: Add 5 µL of the this compound serial dilutions (or control) to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
Cell Lysis and Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate conjugate (as per the kit manufacturer's instructions). This step lyses the cells and initiates the competitive binding reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Pharmacokinetic (PK) Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a preclinical species like the rat.
Objective: To determine key PK parameters (CL, Vd, t½, F) of this compound following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
This compound formulation for IV (e.g., in saline/DMSO) and oral (e.g., in 0.5% HPMC) administration.
-
Catheters for dosing and blood sampling (e.g., jugular vein).
-
Blood collection tubes (e.g., K2-EDTA).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Preparation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.
-
Dosing:
-
IV Group (n=3): Administer a single bolus dose of this compound (e.g., 2 mg/kg) via the jugular vein catheter.
-
Oral Group (n=3): Administer a single oral gavage dose of this compound (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Precipitate plasma proteins using acetonitrile (B52724) containing an internal standard.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.
Drug Discovery and Development Workflow
The development of this compound was the result of a multi-year optimization campaign starting from a high-throughput screening (HTS) hit.
Drug Discovery Workflow Diagram
References
- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]
- 9. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Pharmacology of AZD5462: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD5462, a novel, orally available, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, this compound is currently under investigation as a potential treatment for heart failure. This document synthesizes available preclinical data on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile, presented in a format designed for drug development professionals.
Core Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Species/Cell Line | Value | Reference |
| RXFP1 Agonism (cAMP Production) | |||
| pEC50 | Human (CHO cells) | 7.7 | [1] |
| pEC50 | Human (HEK293 cells) | 7.4 | [1] |
| EC50 | Human | 17 nM | [2] |
| pEC50 | Cynomolgus Monkey (HEK293 cells) | 7.4 | [1] |
| pEC50 | Rat (CHO cells) | 5.29 | [1] |
| RXFP1 Agonism (cGMP Production) | |||
| EC50 | Not Specified | 50 nM | [2] |
| ERK Phosphorylation | |||
| EC50 | Not Specified | 6.3 nM | [2] |
| Receptor Selectivity | |||
| Activity at 7 closest GPCRs | Not Specified | > 10 µM |
Table 2: In Vitro ADME & Safety Profile
| Parameter | Species | Value | Reference |
| Metabolic Stability | |||
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 23 µL/min/mg | [2] |
| Intrinsic Clearance (CLint) | Human Hepatocytes | 4.8 µL/min/10^6 cells | [2] |
| Intrinsic Clearance (CLint) | Rat Hepatocytes | 11 µL/min/10^6 cells | [2] |
| Plasma Protein Binding | |||
| Fraction Unbound (fu) | Human Plasma | 4.3% | [2] |
| Safety Pharmacology | |||
| CYP450 Enzyme Inhibition | Human | No risk of inhibition | [3] |
| hERG Toxicity | Human | No hERG toxicity risk | [3] |
| Ames Test | Not Specified | No Ames toxicity risk | [3] |
Note: Specific IC50 values for CYP450 inhibition and hERG toxicity were not available in the reviewed public domain literature, which describes a "no risk" profile.
Table 3: In Vivo Pharmacokinetics
| Parameter | Rat | Cynomolgus Monkey | Reference |
| Intravenous Dose | 2 mg/kg | 2 mg/kg | [1] |
| Clearance (CL) | 24 mL/min/kg | 9.1 mL/min/kg | [1] |
| Volume of Distribution (Vd) | 0.98 L/kg | 0.56 L/kg | [1] |
| Half-life (t1/2) | 1.2 hours | 4.7 hours | [1] |
| Oral Dose | 1 mg/kg | 5 mg/kg | [1] |
| Cmax | 0.23 µM/L | 0.94 µM/L | [1] |
| Half-life (t1/2) | 2.9 hours | 7.2 hours | [1] |
| Oral Bioavailability (F) | 58% | 12% | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the this compound mechanism of action and experimental designs are provided below using Graphviz.
References
AZD5462 for Heart Failure Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed as a small molecule mimetic of the endogenous peptide hormone relaxin-2 (H2 relaxin), this compound holds promise as a therapeutic agent for chronic heart failure.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, experimental validation, and potential for further research and development in the context of heart failure.
Core Data Summary
The following tables summarize the key quantitative data available for this compound from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | Parameter | Value | Reference |
| RXFP1 Agonism | CHO | Human | pEC50 (cAMP) | 7.7 | [4] |
| RXFP1 Agonism | HEK-293 | Human | pEC50 (cAMP) | 7.4 | [4] |
| RXFP1 Agonism | HEK-293 | Cynomolgus Monkey | pEC50 (cAMP) | 7.4 | [4] |
| RXFP1 Agonism | CHO | Rat | pEC50 (cAMP) | 5.29 | [4] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose (IV) | Dose (Oral) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Cmax (µM/L) | T½ (IV) (hours) | T½ (Oral) (hours) | Oral Bioavailability (%) | Reference |
| Rat | 2 mg/kg | 1 mg/kg | 24 | 0.98 | 0.23 | 1.2 | 2.9 | 58 | [4] |
| Cynomolgus Monkey | 2 mg/kg | 5 mg/kg | 9.1 | 0.56 | 0.94 | 4.7 | 7.2 | 12 | [4] |
Table 3: Phase I Clinical Trial - Pharmacokinetics in Healthy Volunteers
| Dose Administration | Doses Evaluated | Median Tmax (hours) | Geometric Mean Terminal Half-life (single dose) (hours) | Key Observation | Reference |
| Single Ascending Dose (SAD) | 20, 80, 400, 750, 1000 mg | 0.53 - 1.75 | 3 - 6 | Exposure increased more than proportionately with dose. | [5] |
| Multiple Ascending Dose (MAD) | 40, 120, 250, 500 mg BID for 10 days | Not Specified | Not Specified | Generally well-tolerated at all dose levels. | [5] |
Table 4: Preclinical Efficacy in a Heart Failure Model
| Animal Model | Treatment Duration | Key Endpoint | Observation | Reference |
| Aged, obese cynomolgus monkeys with HFrEF | 8 weeks | Left Ventricular Ejection Fraction (LVEF) | Robust improvements in LVEF observed at weeks 9, 13, and 17. | [1][2] |
| Heart Rate and Mean Arterial Blood Pressure | No significant changes observed. | [1][2] |
Signaling Pathway of this compound
This compound acts as a selective allosteric agonist at the RXFP1 receptor. Its signaling cascade is largely similar to that of the native ligand, H2 relaxin, with a notable exception: it does not appear to modulate cAMP second messenger responsiveness.[1][2] The therapeutic effects of this compound in heart failure are believed to be mediated through downstream pathways that promote vasodilation, and have anti-inflammatory and anti-fibrotic effects.
Caption: this compound signaling pathway in heart failure.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. While the full, unabridged protocols are proprietary to the conducting institutions, this section outlines the methodologies for key experiments based on available public information.
Cynomolgus Monkey Model of Heart Failure with Reduced Ejection Fraction (HFrEF)
This preclinical model was crucial for evaluating the in vivo efficacy of this compound.
-
Animal Model: Aged, obese cynomolgus monkeys were used, as they develop a cardiometabolic syndrome with reduced ejection fraction that is translationally relevant to human HFrEF.[4]
-
Treatment: this compound was administered orally for a duration of 8 weeks.[1][2]
-
Efficacy Assessment:
Caption: Workflow for preclinical efficacy testing of this compound.
Phase I Clinical Trial in Healthy Volunteers
This study was designed to assess the safety, tolerability, and pharmacokinetics of this compound in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[5]
-
Participants: Healthy adult volunteers, including cohorts of Japanese descent.[5]
-
Dosing Regimens:
-
Assessments:
-
Safety and tolerability were monitored throughout the study.
-
Pharmacokinetic parameters (Cmax, Tmax, half-life) were determined from plasma concentrations of this compound.[5]
-
Caption: Workflow of the Phase I clinical trial for this compound.
Conclusion and Future Directions
This compound has demonstrated a promising preclinical profile as a selective oral RXFP1 agonist with beneficial effects on cardiac function in a relevant animal model of heart failure. Early clinical data in healthy volunteers have shown it to be generally well-tolerated. A Phase IIb clinical trial is currently underway to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with chronic heart failure.[3] The results of this trial will be critical in determining the future therapeutic potential of this compound for this patient population. Further research is warranted to fully elucidate the downstream signaling pathways of this compound and to explore its potential in different subtypes of heart failure.
References
- 1. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling profiles of H3 relaxin, H2 relaxin and R3(BΔ23–27)R/I5 acting at the relaxin family peptide receptor 3 (RXFP3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
AZD5462: An In-depth Technical Guide to its Core Intellectual Property and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property and scientific data surrounding AZD5462, a novel, orally bioavailable small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca in collaboration with Mitsubishi Tanabe Pharma, this compound is currently in clinical development for the treatment of heart failure. This document consolidates key patent information, mechanism of action, quantitative pharmacological data, and detailed experimental protocols to serve as a vital resource for professionals in the field of drug discovery and development.
Intellectual Property Landscape
The core intellectual property for this compound is primarily encapsulated in the international patent application WO2022122773A1 . This patent application establishes the composition of matter for a series of compounds, including this compound, and outlines their intended use as RXFP1 modulators for treating cardiovascular and renal diseases.
Key Patent Details:
| Patent Identifier | Title | Priority Date | Publication Date | Applicant/Assignee |
| WO2022122773A1 | 4-(2-Fluoro-4-methoxy-5-(3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as RXFP1 modulators for the treatment of heart failure | December 8, 2020 | June 16, 2022 | AstraZeneca AB |
The patent discloses a broad genus of compounds and specifically claims this compound, providing protection for its chemical structure, pharmaceutical compositions containing it, and its use in treating conditions such as heart failure with preserved, mid-range, and reduced ejection fraction, as well as chronic and acute kidney disease.[1] Another patent application, WO2023237512A, suggests potential future developments, including combination therapies of this compound with other cardiovascular drugs like dapagliflozin.[2]
Mechanism of Action and Signaling Pathway
This compound is a selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR). The natural ligand for RXFP1 is the hormone relaxin-2, which plays a crucial role in cardiovascular and renal physiology.[2] Activation of RXFP1 is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects.[2]
Upon binding, this compound activates downstream signaling cascades that mimic those of the endogenous ligand, relaxin-2. Key signaling events include the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4] These pathways are central to the therapeutic effects observed in preclinical models, such as improved cardiac function and vasodilation.[2]
Caption: Signaling pathway of this compound via the RXFP1 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, compiled from publicly available sources.
Table 1: In Vitro Potency and Activity
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| cAMP Production | CHO | Human | pEC₅₀ | 7.7 | [2] |
| cAMP Production | HEK-293 | Human | pEC₅₀ | 7.4 | [2] |
| cAMP Production | HEK-293 | Cynomolgus Monkey | pEC₅₀ | 7.4 | [2] |
| cAMP Production | CHO | Rat | pEC₅₀ | 5.29 | [2] |
| cAMP Production | - | - | EC₅₀ | 17 nM | [3] |
| cGMP Production | - | - | EC₅₀ | 50 nM | [3] |
| ERK Phosphorylation | - | - | EC₅₀ | 6.3 nM | [3] |
Table 2: In Vitro ADME and Safety Profile
| Parameter | Species | Value | Reference |
| Human Plasma Protein Binding (unbound) | Human | 4.3% | [3] |
| Microsomal Stability (Cl_int) | Human | 23 µL/min/mg | [3] |
| Hepatocyte Stability (Cl_int) | Human | 4.8 µL/min/10⁶ cells | [3] |
| Hepatocyte Stability (Cl_int) | Rat | 11 µL/min/10⁶ cells | [3] |
| CYP450 Inhibition | Human | No risk identified | [4] |
| hERG Toxicity | Human | No risk identified | [4] |
| Ames Mutagenicity | - | No risk identified | [4] |
Table 3: In Vivo Pharmacokinetics
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | Cₘₐₓ (µM/L) | F (%) | Reference |
| Rat | IV | 1 | 1.2 | 24 | 0.98 | - | - | [2] |
| PO | 2 | 2.9 | - | - | 0.23 | 58% | [2] | |
| Cynomolgus Monkey | IV | 2 | 4.7 | 9.1 | 0.56 | - | - | [2] |
| PO | 5 | 7.2 | - | - | 0.94 | 12% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound. These protocols are based on information from scientific publications and are intended for research professionals.
cAMP Production Assay
This assay quantifies the ability of this compound to stimulate cAMP production in cells expressing the RXFP1 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human RXFP1 receptor are cultured in appropriate media (e.g., F-12K or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Cell Plating: Cells are seeded into 384-well plates at a density of 2,000-5,000 cells per well and incubated overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: this compound is serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor such as 500 µM IBMX to prevent cAMP degradation.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the compound dilutions for 30-60 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based assay. The HTRF signal is inversely proportional to the cAMP concentration.
-
Data Analysis: The HTRF ratio is used to calculate the concentration of cAMP based on a standard curve. Dose-response curves are generated using non-linear regression to determine pEC₅₀ values.
ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK pathway by quantifying the phosphorylation of ERK1/2.
-
Cell Culture and Plating: Cells expressing RXFP1 are seeded in 96-well or 384-well plates and grown to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, cells are serum-starved for 4-12 hours prior to the assay.
-
Compound Stimulation: Cells are treated with serial dilutions of this compound for 5-10 minutes at 37°C.
-
Cell Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
Detection: The level of phosphorylated ERK1/2 (p-ERK) and total ERK in the cell lysates is quantified. This can be done via various methods:
-
Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies for p-ERK and total ERK, followed by a labeled secondary antibody for detection.
-
In-Cell Western™ or AlphaLISA®: These are plate-based immunoassays that allow for higher throughput quantification of p-ERK relative to total ERK.
-
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal. Dose-response curves are plotted to calculate EC₅₀ values.
In Vivo Pharmacokinetic (PK) Study
This protocol outlines the procedure to determine the pharmacokinetic profile of this compound in preclinical species.
-
Animal Models: Male Sprague-Dawley rats and cynomolgus monkeys are used. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., 20% Captisol® in saline) and administered as a bolus dose via the tail vein (rat) or cephalic vein (monkey).
-
Oral (PO): The compound is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from a cannulated vessel at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), maximum concentration (Cₘₐₓ), and oral bioavailability (F%).
Cynomolgus Monkey Model of Heart Failure
This efficacy study evaluates the therapeutic potential of this compound in a translational animal model.[5]
-
Model Induction: Aged, obese cynomolgus monkeys are used as they can develop metabolic syndrome and cardiac dysfunction that mimics human heart failure with reduced ejection fraction (HFrEF).[5]
-
Treatment: Animals receive daily oral doses of this compound or a vehicle control for a chronic period (e.g., 8 weeks).[5]
-
Cardiac Function Assessment: Cardiac function is monitored non-invasively using transthoracic echocardiography at baseline and at multiple time points during and after the treatment period (e.g., weeks 9, 13, and 17).[5]
-
Parameters Measured: Key functional parameters include Left Ventricular Ejection Fraction (LVEF), stroke volume, and cardiac output. Hemodynamic parameters like heart rate and mean arterial blood pressure are also monitored.[5]
-
Data Analysis: Changes in cardiac parameters from baseline are compared between the this compound-treated group and the placebo group to assess therapeutic efficacy.
Drug Discovery and Development Workflow
The development of this compound followed a structured lead optimization process, beginning with a high-throughput screening hit and progressing through iterative medicinal chemistry efforts to identify a clinical candidate with a balanced profile of potency, selectivity, pharmacokinetics, and safety.
Caption: The drug discovery workflow leading to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 5. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD5462 Target Engagement Biomarkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective, orally bioavailable, allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1][2][3] It is currently under investigation as a potential therapeutic for heart failure.[4] This technical guide provides a comprehensive overview of the key target engagement biomarkers for this compound, focusing on downstream pharmacodynamic markers that confirm the drug's interaction with its target and initiate the desired signaling cascade. The guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support researchers in the preclinical and clinical development of this compound and similar RXFP1 modulators.
Core Target Engagement Strategy: Pharmacodynamic Biomarkers
Direct measurement of this compound binding to RXFP1 in a clinical setting is challenging. Therefore, the primary strategy for assessing target engagement relies on the quantification of downstream pharmacodynamic biomarkers. Activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The measurement of these downstream signals serves as a surrogate for direct receptor binding and provides evidence of the drug's pharmacological activity.
The key signaling pathways activated by RXFP1 include the cyclic adenosine (B11128) monophosphate (cAMP) and the extracellular signal-regulated kinase (ERK) pathways. While relaxin, the endogenous ligand for RXFP1, activates both pathways, it is crucial to note that this compound has been shown to activate downstream pathways in a manner similar to relaxin H2 but does not modulate relaxin H2-mediated cAMP second messenger responsiveness.[2][5] This suggests a biased agonism and highlights the importance of selecting appropriate biomarkers. Therefore, the phosphorylation of ERK is a more direct and reliable biomarker for assessing the specific target engagement of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in activating downstream signaling pathways, providing key quantitative indicators of target engagement.
| Biomarker | Cell Line | Assay Type | Parameter | Value | Reference |
| cAMP Production | Not Specified | Not Specified | EC50 | 17 nM | [6] |
| cGMP Production | Not Specified | Not Specified | EC50 | 50 nM | [6] |
| ERK Phosphorylation | Not Specified | Not Specified | EC50 | 6.3 nM | [6] |
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
The following diagram illustrates the canonical signaling pathways downstream of RXFP1 activation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AZD5462 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective, orally available allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1] As a G-protein coupled receptor (GPCR), RXFP1 activation triggers a cascade of intracellular signaling events, making it a promising therapeutic target for conditions such as heart failure.[1][2][3] this compound mimics the pharmacological effects of the endogenous ligand, relaxin H2, by activating similar downstream signaling pathways.[1][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Second Messenger Assay | - | cAMP Production EC50 | 17 nM | [4] |
| Second Messenger Assay | - | cGMP Production EC50 | 50 nM | [4] |
| Kinase Activation Assay | - | ERK Phosphorylation EC50 | 6.3 nM | [4] |
| Cytotoxicity Assay | HepG2 | IC50 | > 250 µM | [4] |
| Cytotoxicity Assay | THP-1 | IC50 | > 250 µM | [4] |
Signaling Pathway
This compound, as an agonist of RXFP1, initiates a complex signaling cascade. Upon binding, it is understood to activate G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) and the activation of downstream kinase pathways, including the ERK/MAPK pathway. The following diagram illustrates the proposed signaling pathway of this compound at the RXFP1 receptor.
Caption: Proposed signaling pathway of this compound via the RXFP1 receptor.
Experimental Protocols
The following are detailed protocols for in vitro assays relevant to the characterization of this compound.
cAMP Second Messenger Assay
This protocol is designed to quantify the intracellular accumulation of cyclic AMP (cAMP) following stimulation with this compound.
Experimental Workflow:
Caption: Workflow for the cAMP second messenger assay.
Materials:
-
Cells stably expressing human RXFP1 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
96-well white, opaque microplates
-
This compound stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX)
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)
-
Cell lysis buffer (provided with the kit)
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed RXFP1-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
Assay Initiation:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents provided in the kit.
-
Incubate as recommended by the manufacturer (typically 1-2 hours at room temperature).
-
-
Data Acquisition: Measure the signal using a plate reader with the appropriate settings for the chosen assay kit.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
ERK Phosphorylation Western Blot Assay
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in response to this compound treatment as a measure of MAPK pathway activation.
Experimental Workflow:
Caption: Workflow for the ERK phosphorylation Western blot assay.
Materials:
-
RXFP1-expressing cells
-
6-well plates
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RXFP1-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-30 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Cell Viability/Cytotoxicity Assay
This protocol is used to assess the effect of this compound on the viability of cell lines such as HepG2 and THP-1. A resazurin-based assay is described here.
Experimental Workflow:
Caption: Workflow for the cell viability/cytotoxicity assay.
Materials:
-
HepG2 or THP-1 cells
-
Appropriate cell culture medium
-
96-well clear-bottom, black microplates
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 or THP-1 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach/stabilize for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
AZD5462 Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective, orally active allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR). Activation of RXFP1 by its endogenous ligand, relaxin, elicits a range of physiological responses, including anti-fibrotic and anti-inflammatory effects, making it a promising therapeutic target for conditions such as heart failure. This compound mimics the action of relaxin, stimulating downstream signaling pathways. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on two key downstream signaling events: cyclic adenosine (B11128) monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK) phosphorylation.
Data Presentation
The following tables summarize the quantitative data for this compound activity in various cell-based assays.
Table 1: In Vitro Activity of this compound in cAMP and ERK Phosphorylation Assays
| Cell Line | Assay Type | Parameter | Value |
| Human CHO | cAMP Assay | pEC50 | 7.7 |
| Human HEK-293 | cAMP Assay | pEC50 | 7.4 |
| Cynomolgus Monkey HEK-293 | cAMP Assay | pEC50 | 7.4 |
| Rat CHO | cAMP Assay | pEC50 | 5.29 |
| - | cAMP Production | EC50 | 17 nM |
| - | ERK Phosphorylation | EC50 | 6.3 nM |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Parameter | Value (µM) |
| HepG2 | Cell Viability | IC50 | > 250 |
| THP-1 | Cell Viability | IC50 | > 250 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound signaling pathway and the general workflows for the described cell-based assays.
Caption: this compound signaling pathway through RXFP1 activation.
Caption: General workflow for a cell-based cAMP assay.
Caption: Workflow for ERK phosphorylation Western blot analysis.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to quantify the increase in intracellular cAMP levels in response to this compound stimulation in cells expressing RXFP1.
Materials:
-
HEK-293 or CHO cells stably expressing human RXFP1
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well or 384-well white opaque plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the RXFP1-expressing cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase inhibitor such as IBMX (final concentration typically 100-500 µM).
-
Prepare a positive control (e.g., forskolin) and a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
-
Assay Performance:
-
Carefully remove the culture medium from the cells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates by Western blotting.
Materials:
-
Cells expressing RXFP1 (e.g., HEK-293, CHO)
-
6-well plates
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the this compound concentration to determine the EC50.
-
Application Notes and Protocols for AZD5462 in CHO and HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective, orally available, allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1] RXFP1, the receptor for the hormone relaxin, is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including cardiovascular regulation and anti-fibrotic activity.[2][3] this compound is currently under investigation as a therapeutic agent for heart failure.[4][5] These application notes provide detailed protocols for studying the activity of this compound in two commonly used cell lines, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells, which are valuable models for characterizing RXFP1 signaling.
Mechanism of Action
This compound acts as a pharmacological mimic of relaxin H2, activating the RXFP1 receptor.[4][6][7] Upon binding, it stimulates downstream signaling pathways similar to the endogenous ligand.[4][6][7] The primary signaling pathway involves the coupling of RXFP1 to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Notably, while this compound activates these pathways, it has been reported to not modulate relaxin H2-mediated cAMP responsiveness.[4][6][7] Additionally, RXFP1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Data Presentation
The following table summarizes the in vitro activity of this compound in human CHO and HEK-293 cells.
| Cell Line | Assay | Parameter | Value | Reference |
| Human CHO | cAMP Production | pEC50 | 7.7 | [8] |
| Human HEK-293 | cAMP Production | pEC50 | 7.4 | [8] |
| Human | ERK Phosphorylation | EC50 | 6.3 nM | [9] |
Signaling Pathway Diagram
Caption: this compound activates RXFP1, leading to Gαs-mediated cAMP production and ERK pathway stimulation.
Experimental Protocols
General Cell Culture and Handling
CHO-K1 and HEK-293 Cell Culture
-
Culture Medium:
-
CHO-K1: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
HEK-293: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
This compound Preparation
-
Prepare a stock solution of this compound in DMSO. For in vitro assays, subsequent dilutions should be made in the appropriate assay buffer to minimize the final DMSO concentration (typically ≤ 0.1%).
Protocol 1: cAMP Production Assay
This protocol is designed to measure the agonistic effect of this compound on cAMP production in CHO or HEK-293 cells expressing RXFP1.
Materials:
-
CHO or HEK-293 cells stably or transiently expressing human RXFP1
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed RXFP1-expressing CHO or HEK-293 cells into 96-well or 384-well plates at a density optimized for your assay system. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should bracket the expected EC50 (e.g., 1 nM to 10 µM).
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the diluted this compound or control solutions to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment in CHO or HEK-293 cells.
Materials:
-
CHO or HEK-293 cells expressing RXFP1
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells overnight in serum-free medium to reduce basal ERK phosphorylation.
-
Cell Stimulation: Treat the serum-starved cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK.
Experimental Workflow Diagrams
Caption: Workflow for determining the potency of this compound in a cAMP production assay.
Caption: Workflow for assessing this compound-induced ERK1/2 phosphorylation by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Relaxin/insulin-like family peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD5462 Administration in Rat Models
Disclaimer: The user's request specified AZD5462 as a CDK2 inhibitor. However, publicly available scientific literature and data from the developer, AstraZeneca, consistently identify this compound as a selective oral allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), being developed for the treatment of heart failure.[1][2][3][4][5] The following application notes are therefore based on its correct mechanism of action as an RXFP1 agonist.
Introduction
This compound is an orally bioavailable, selective allosteric agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[2][3] RXFP1, the receptor for the hormone relaxin-2, is a key modulator in cardiovascular physiology.[1] Activation of RXFP1 is associated with beneficial hemodynamic effects, as well as anti-fibrotic and anti-inflammatory properties.[1] Preclinical studies have demonstrated that this compound is well-tolerated in rats and has a bioavailability of 58% in this species.[6] These notes provide a generalized framework for the administration of this compound to rat models for cardiovascular research.
Core Requirements: Data Presentation
Quantitative data from preclinical studies should be organized for clarity and comparative analysis. Below are template tables for presenting pharmacokinetic and pharmacodynamic data for this compound in rat models.
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Unit | Source |
| Bioavailability | 58 | % | [6] |
| Hepatocyte Stability (Clint) | 11 | µL/min/10⁶ cells | [5] |
| Plasma Protein Binding (unbound) | 4.3 | % | [5] |
| Cmax | Data not publicly available | ng/mL | - |
| Tmax | Data not publicly available | h | - |
| AUC | Data not publicly available | ng*h/mL | - |
Table 2: In Vitro Activity of this compound
| Parameter | EC₅₀ | Unit |
| cAMP Production | 17 | nM |
| cGMP Production | 50 | nM |
| ERK Phosphorylation | 6.3 | nM |
| Source:[5] |
Experimental Protocols
The following protocols are generalized for administering a novel oral small molecule to rats in a research setting. Specifics should be optimized based on the experimental goals.
Formulation of this compound for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound for consistent oral dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) [HPMC] in purified water, or as determined by solubility/stability studies)
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Protocol:
-
Calculate the required amount of this compound and vehicle based on the highest desired dose concentration and the total volume needed for the study cohort.
-
Accurately weigh the this compound powder.
-
If necessary, triturate the powder with a small amount of the vehicle in a mortar to create a fine, uniform paste. This helps prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for a sufficient duration (e.g., 30-60 minutes) to ensure a homogenous suspension.
-
Store the formulation in a labeled, light-protected container at the recommended temperature (e.g., 2-8°C).
-
Before each use, stir the suspension thoroughly to ensure uniformity. Prepare fresh formulations as required by the compound's stability profile.
Oral Administration to Rat Models
Objective: To accurately deliver the calculated dose of this compound directly into the stomach of the rat.
Materials:
-
Rat models (e.g., Sprague-Dawley, Wistar) appropriate for the cardiovascular model
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved)
-
Syringes (1-3 mL)
-
Calibrated animal scale
Protocol:
-
Acclimatization: Allow rats to acclimate to the facility and handling for at least one week prior to the experiment.
-
Dose Calculation: Weigh each rat immediately before dosing. Calculate the specific volume of the this compound formulation to administer using the formula: Dose Volume (mL) = (Desired Dose [mg/kg] * Animal Weight [kg]) / Formulation Concentration [mg/mL]
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure proper positioning of the head and neck.
-
Gavage Procedure: a. Draw the calculated volume of the homogenous this compound suspension into the syringe. b. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach. c. Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of respiratory distress, withdraw immediately. d. Once the needle is in position, dispense the contents of the syringe smoothly.
-
Post-Dosing Observation: Return the animal to its cage and monitor for any immediate adverse reactions (e.g., regurgitation, distress) for a short period.
-
Schedule: Administer doses according to the study design (e.g., once daily) for the specified duration.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as an RXFP1 agonist.
Experimental Workflow
Caption: Generalized workflow for in vivo rat studies.
References
- 1. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
Application Notes and Protocols: AZD5462 in the Cynomolgus Monkey Heart Failure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective, orally available, allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] As a pharmacological mimic of relaxin (H2) signaling, this compound holds therapeutic promise for the treatment of heart failure.[2][3] Preclinical evaluation of this compound has been conducted in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF), demonstrating significant improvements in cardiac function.[1][2] These application notes provide a summary of the available data and generalized protocols based on published literature.
Mechanism of Action
This compound functions as a selective agonist for RXFP1, a G-protein coupled receptor.[1] Activation of RXFP1 by its endogenous ligand, relaxin, is known to elicit a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions. This compound activates downstream signaling pathways similar to those activated by relaxin H2.[2][3] However, it is noted that this compound does not modulate the relaxin H2-mediated cAMP second messenger response.[2][3]
Signaling Pathway of this compound at RXFP1
Caption: this compound signaling at the RXFP1 receptor.
Efficacy in Cynomolgus Monkey Heart Failure Model
Treatment with this compound in an aged, obese cynomolgus monkey model of HFrEF resulted in significant improvements in cardiac function.
Summary of Findings:
-
Improved Cardiac Function: Eight weeks of treatment with this compound led to robust improvements in functional cardiac parameters, most notably the left ventricular ejection fraction (LVEF).[2][3] These improvements were observed at weeks 9, 13, and 17.[2][3]
-
Hemodynamic Stability: The observed improvements in cardiac function occurred without significant alterations in heart rate or mean arterial blood pressure.[1][2][3]
-
Tolerability: this compound was well-tolerated in the cynomolgus monkeys.[2][3]
Quantitative Data
While published literature repeatedly mentions "robust improvements" in LVEF, specific quantitative data from the definitive cynomolgus monkey studies with this compound have not been made publicly available. The following table summarizes the available pharmacokinetic data for this compound in cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Species | Dosing | Reference |
| Clearance | 9.1 mL/min/kg | Cynomolgus Monkey | 2 mg/kg (IV) | [1] |
| Volume of Distribution | 0.56 L/kg | Cynomolgus Monkey | 2 mg/kg (IV) | [1] |
| Cmax | 0.94 µM/L | Cynomolgus Monkey | 5 mg/kg (Oral) | [1] |
| Intravenous Half-life | 4.7 hours | Cynomolgus Monkey | 2 mg/kg (IV) | [1] |
| Oral Half-life | 7.2 hours | Cynomolgus Monkey | 5 mg/kg (Oral) | [1] |
| Oral Bioavailability | 12% | Cynomolgus Monkey | 5 mg/kg (Oral) | [1] |
Experimental Protocols
The following are generalized protocols based on the available literature for establishing a diet-induced heart failure model in cynomolgus monkeys and for subsequent treatment with an investigational compound. Note: The specific, detailed protocols used in the this compound studies are not publicly available.
Cynomolgus Monkey Model of Diet-Induced Heart Failure with Reduced Ejection Fraction (HFrEF)
This protocol aims to induce a phenotype of HFrEF in aged, obese cynomolgus monkeys through long-term dietary manipulation.
Materials:
-
Aged (e.g., >10 years old) male or female cynomolgus monkeys (Macaca fascicularis)
-
Standard monkey chow
-
High-fat, high-sugar diet (HFSD) or atherogenic diet
-
Echocardiography system with appropriate probes
-
Anesthetic agents (e.g., ketamine)
-
Blood collection supplies
Procedure:
-
Animal Selection: Select healthy, aged cynomolgus monkeys. Perform baseline health screens, including blood work and echocardiography to establish normal cardiac function.
-
Dietary Induction:
-
House animals individually to monitor food intake.
-
Provide a high-fat, high-sugar or atherogenic diet for an extended period (e.g., a minimum of 2 years). The goal is to induce obesity and metabolic syndrome, which are precursors to cardiac dysfunction.
-
-
Monitoring and Diagnosis of HFrEF:
-
Perform regular body weight measurements.
-
Conduct periodic blood draws to monitor metabolic parameters (e.g., glucose, lipids).
-
Perform echocardiography at regular intervals (e.g., every 6 months) to assess cardiac function.
-
Diagnose HFrEF based on a persistent reduction in left ventricular ejection fraction (LVEF), typically below a pre-defined threshold, in conjunction with other signs of cardiac dysfunction.
-
-
Animal Care: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Treatment Protocol with this compound
This protocol outlines the general steps for administering an oral therapeutic agent to cynomolgus monkeys with diet-induced HFrEF.
Materials:
-
Cynomolgus monkeys with diagnosed HFrEF
-
This compound (or vehicle control) in an appropriate formulation for oral administration
-
Dosing equipment (e.g., gavage tubes)
-
Echocardiography system
-
Blood pressure monitoring equipment
-
ECG recording equipment
Procedure:
-
Baseline Assessment: Prior to initiating treatment, perform a comprehensive baseline assessment of all animals, including:
-
Echocardiography to measure LVEF and other cardiac parameters.
-
Heart rate and blood pressure measurement.
-
ECG recording.
-
Blood collection for baseline biomarker analysis.
-
-
Randomization: Randomly assign animals to treatment (this compound) and control (vehicle) groups.
-
Drug Administration:
-
Administer this compound or vehicle orally at the predetermined dose and frequency. Based on the literature, a chronic daily dosing regimen for 8 weeks was utilized.
-
-
In-life Monitoring:
-
Perform daily clinical observations for any signs of adverse effects.
-
Monitor body weight and food consumption regularly.
-
-
Efficacy Assessment:
-
Conduct echocardiography at specified time points during and after the treatment period (e.g., at weeks 9, 13, and 17 post-treatment initiation) to assess changes in LVEF and other cardiac parameters.
-
Monitor heart rate and blood pressure at regular intervals.
-
-
Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection and histopathological analysis of the heart and other organs.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound evaluation.
References
- 1. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echocardiographic evaluation of cardiac function in cynomolgus monkeys over a wide age range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD5462 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective oral allosteric agonist for the relaxin family peptide receptor 1 (RXFP1), showing potential as a therapeutic agent for heart failure.[1][2] Understanding the solubility and stability of this compound is critical for the design and execution of preclinical and clinical studies, ensuring accurate dosing and reliable experimental outcomes. These application notes provide a summary of the known solubility and stability characteristics of this compound and detailed protocols for its evaluation.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in various solvents and formulation vehicles. The following table summarizes the available quantitative data. It is important to note that for some formulations, the exact saturation point was not reached, and the solubility is reported as "greater than or equal to" a certain concentration.
| Solvent/Vehicle | Temperature | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 183.60 | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended as moisture can impact solubility.[1][3] |
| Ethanol | Not Specified | 100 | 183.6 | |
| Water | Not Specified | Insoluble | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 | ≥ 4.59 | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 | ≥ 4.59 | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 | ≥ 4.59 | Results in a clear solution.[1] |
Stability of this compound
The stability of this compound is dependent on the storage conditions. The following table outlines the recommended storage conditions and shelf-life for the compound in its solid and dissolved forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
The following protocols describe the methodologies for determining the thermodynamic solubility and for assessing the stability of this compound under various conditions. These protocols are based on established pharmaceutical industry guidelines.[4][5][6][7]
Protocol 1: Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in a given solvent or buffer system.
Materials:
-
This compound powder
-
Selected solvent/buffer (e.g., Phosphate Buffered Saline pH 7.4, Water, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the test solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker. Equilibrate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a standard curve of this compound of known concentrations to quantify the samples accurately.
-
-
Data Analysis: Calculate the solubility of this compound in the test solvent based on the concentration determined by HPLC and the dilution factor.
Protocol 2: Stability Testing Under Stress Conditions
Objective: To evaluate the stability of this compound under various stress conditions, including temperature, humidity, and light, as recommended by ICH guidelines.[8]
Materials:
-
This compound (solid powder and in solution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate vials (clear and amber)
-
HPLC system
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Sample Preparation:
-
Solid State: Place a known amount of this compound powder into both clear and amber vials.
-
Solution State: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) and aliquot it into both clear and amber vials.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the proposed shelf life.[8]
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[8]
-
Photostability: Expose samples in the photostability chamber according to ICH Q1B guidelines.
-
Forced Degradation: Expose the solution to acidic, basic, and oxidative conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Time Points for Analysis:
-
Analysis:
-
At each time point, visually inspect the samples for any changes in appearance.
-
For solid samples, dissolve them in a suitable solvent.
-
Analyze all samples by a stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, quantify any major degradation products.
-
Determine the degradation rate and predict the shelf life under the tested storage conditions.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Thermodynamic Solubility Testing.
Caption: Workflow for Stability Testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of AZD5462
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a novel, orally bioavailable, small molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] It is currently under investigation as a potential therapeutic agent for heart failure.[3][4] this compound mimics the actions of the endogenous ligand relaxin, which is known to mediate hemodynamic, anti-fibrotic, and anti-inflammatory effects.[2][5] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its clinical development. These application notes provide detailed protocols for the bioanalytical quantification of this compound in plasma and the subsequent pharmacokinetic analysis.
Pharmacokinetic Profile of this compound
A Phase I, first-in-human study of this compound in healthy volunteers revealed the following pharmacokinetic characteristics after single ascending dose (SAD) and multiple ascending dose (MAD) administration of an oral liquid solution.
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Study Population |
| Time to Maximum Plasma Concentration (Tmax) | 0.53 - 1.75 hours | SAD |
| Terminal Half-Life (t½) | 3 - 6 hours (geometric mean) | SAD |
| Absorption | Rapidly absorbed | SAD & MAD |
| Decline | Biphasic decline in plasma concentrations | SAD |
| Dose Proportionality | Exposure increased more than proportionately with dose | SAD |
| Data sourced from a Phase 1, randomized, double-blind, placebo-controlled study in healthy participants. |
Preclinical pharmacokinetic studies in rats and monkeys have also been conducted.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Monkey |
| Clearance (mL/min/kg) | 24 | 9.1 |
| Volume of Distribution (L/kg) | 0.98 | 0.56 |
| Intravenous Half-Life (hours) | 1.2 | 4.7 |
| Oral Half-Life (hours) | 2.9 | 7.2 |
| Oral Bioavailability (%) | 58 | 12 |
| Data from preclinical pharmacokinetic studies. |
Bioanalytical Method for this compound Quantification in Plasma
The following protocol is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometric (UHPLC-MS/MS) method for the determination of this compound in rat plasma and can be adapted for human plasma.[6]
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry in positive ion mode.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (rat or human)
Instrumentation
-
UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Protocol
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of this compound by serial dilution of the stock solution.
-
Spike control plasma with the working solutions to create calibration standards and QC samples at various concentrations. The linearity of the assay has been demonstrated in the range of 0.1–1000 ng/mL.[6]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.5 90 2.0 90 2.1 10 | 3.0 | 10 |
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Pharmacokinetic Data Analysis Protocol
A non-compartmental analysis (NCA) is appropriate for evaluating the pharmacokinetic parameters of this compound from plasma concentration-time data.
Software
Standard pharmacokinetic analysis software such as Phoenix® WinNonlin®, R (with appropriate packages), or SAS® can be used.
Protocol
-
Data Input:
-
Import the plasma concentration-time data for each subject. Data should include subject ID, time of sample collection, and the measured plasma concentration of this compound.
-
Input dosing information, including dose amount, time of administration, and route of administration.
-
-
Parameter Calculation:
-
Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time at which it occurred (Tmax) are determined directly from the observed data.
-
Area Under the Curve (AUC):
-
Calculate the AUC from time zero to the last measurable concentration (AUClast) using the linear trapezoidal rule.
-
Estimate the terminal elimination rate constant (λz) from the slope of the log-linear terminal phase of the concentration-time curve.
-
Calculate the AUC from time zero to infinity (AUCinf) as: AUCinf = AUClast + (Clast / λz), where Clast is the last measurable concentration.
-
-
Terminal Half-Life (t½): Calculate as t½ = ln(2) / λz.
-
Clearance (CL/F): For extravascular administration, calculate the apparent total body clearance as CL/F = Dose / AUCinf.
-
Volume of Distribution (Vz/F): For extravascular administration, calculate the apparent volume of distribution as Vz/F = Dose / (λz * AUCinf).
-
-
Data Summarization:
-
Calculate descriptive statistics (e.g., mean, standard deviation, coefficient of variation, median, min, max) for the pharmacokinetic parameters across all subjects for each dose group.
-
For parameters like AUC and Cmax, geometric means and their corresponding coefficients of variation are often reported.
-
This compound Signaling Pathway
This compound is an agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[7] It acts as a pharmacological mimic of the endogenous ligand, relaxin H2.[8] Studies have shown that this compound activates a highly similar panel of downstream signaling pathways as relaxin H2.[8] However, it has been noted that this compound does not modulate relaxin H2-mediated cAMP second messenger responsiveness, suggesting some divergence in signaling outputs.[8][9]
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]
- 5. SOP 13: Pharmacokinetic Data Analysis – ScienceOpen [scienceopen.com]
- 6. Liquid Chromatography Combined With Electrospray Ionization Tandem Mass Spectrometry for the Determination and Identification of this compound and Its Metabolites in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quantics.co.uk [quantics.co.uk]
- 8. api.pageplace.de [api.pageplace.de]
- 9. gpcrs-drugdiscovery.com [gpcrs-drugdiscovery.com]
Measuring AZD5462-Induced ERK Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a potent and selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1][2][3] Activation of RXFP1 by its endogenous ligand, relaxin, triggers a cascade of intracellular signaling events that are crucial in various physiological processes, including cardiovascular and renal function.[4][5] One of the key downstream signaling pathways activated by RXFP1 is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1] this compound has been shown to enhance the phosphorylation of ERK with an EC50 value of 6.3 nM.[1]
The measurement of ERK phosphorylation (pERK) is a critical step in characterizing the pharmacological activity of RXFP1 agonists like this compound. This application note provides detailed protocols for quantifying this compound-induced ERK phosphorylation in cultured cells using three common and robust methods: Western Blotting, In-Cell Western™ Assay, and Flow Cytometry. These protocols are designed to assist researchers in accurately assessing the potency and efficacy of this compound and other RXFP1 modulators.
Signaling Pathway
Upon binding of an agonist such as this compound, RXFP1 undergoes a conformational change, leading to the activation of intracellular G-proteins. RXFP1 is known to couple to both Gs and Gi proteins. This activation initiates a downstream signaling cascade that includes the activation of Raf, followed by MEK, which in turn phosphorylates ERK at Threonine 202 and Tyrosine 204. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression and other cellular processes.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Dose-Response of this compound on ERK Phosphorylation
| This compound Concentration (nM) | Fold Change in pERK/Total ERK Ratio (Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 0.1 | 1.54 ± 0.21 |
| 1 | 3.28 ± 0.45 |
| 10 | 7.89 ± 0.98 |
| 100 | 8.12 ± 1.05 |
| 1000 | 8.05 ± 1.10 |
Table 2: Time-Course of this compound-Induced ERK Phosphorylation
| Time (minutes) | Fold Change in pERK/Total ERK Ratio (Mean ± SD) |
| 0 | 1.00 ± 0.09 |
| 5 | 6.78 ± 0.85 |
| 15 | 8.21 ± 1.15 |
| 30 | 5.98 ± 0.76 |
| 60 | 3.12 ± 0.41 |
Experimental Protocols
Recommended Cell Lines
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human RXFP1 are recommended for these assays. These cell lines have been successfully used to study this compound-mediated signaling.
Protocol 1: Western Blotting for Phospho-ERK1/2
This protocol provides a semi-quantitative method to determine the levels of phosphorylated ERK1/2 relative to total ERK1/2.
Materials:
-
HEK293 or CHO cells stably expressing human RXFP1
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 5-60 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Wash the membrane and re-block.
-
Incubate with the primary antibody against total ERK1/2 (e.g., 1:1000 dilution).
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both pERK and total ERK using densitometry software.
-
Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control.
-
Protocol 2: In-Cell Western™ Assay
This high-throughput method allows for the simultaneous detection of pERK and total ERK in a microplate format.
Materials:
-
96-well clear-bottom black plates
-
Formaldehyde (B43269) solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)
-
Primary antibodies: Rabbit anti-pERK1/2 and Mouse anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluency.
-
Serum-starve and treat with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash the wells with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-pERK and anti-total-ERK) in blocking buffer overnight at 4°C.
-
Wash the wells with TBST.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the wells with TBST.
-
-
Imaging and Data Analysis:
-
Scan the plate using an infrared imaging system at 700 nm (for total ERK) and 800 nm (for pERK).
-
Quantify the fluorescence intensity in each well.
-
Normalize the pERK signal (800 nm) to the total ERK signal (700 nm) for each well.
-
Calculate the fold change relative to the vehicle control.
-
Protocol 3: Flow Cytometry for Intracellular pERK
This method allows for the quantification of pERK levels in individual cells, providing insights into population heterogeneity.
Materials:
-
Cells treated with this compound
-
FACS tubes
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-pERK1/2 antibody (e.g., Alexa Fluor® 647 conjugate)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Treat cells in suspension or in plates as previously described. For adherent cells, detach them using a non-enzymatic cell dissociation solution.
-
-
Fixation and Permeabilization:
-
Fix the cells immediately with fixation buffer for 10-15 minutes at 37°C.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
-
Intracellular Staining:
-
Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-pERK antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells with staining buffer.
-
-
Flow Cytometric Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer, collecting events for each sample.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pERK signal for each sample.
-
Calculate the fold change in MFI relative to the vehicle control.
-
By following these detailed protocols, researchers can effectively and reliably measure the induction of ERK phosphorylation by this compound, providing valuable insights into its mechanism of action and pharmacological properties.
References
Application Note and Protocol: AZD5462 cAMP Assay Optimization for RXFP1 Agonist Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD5462 is a selective oral allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR).[1][2][3] Activation of RXFP1 is associated with various physiological effects, including anti-fibrotic and anti-inflammatory properties, making it a promising therapeutic target for conditions such as heart failure.[4][5] The primary signaling pathway for RXFP1 involves the Gs alpha subunit, which activates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Therefore, quantifying intracellular cAMP levels is a robust method for assessing the pharmacological activity of RXFP1 agonists like this compound. Preclinical data for this compound have demonstrated pEC50 cAMP values of 7.7 and 7.4 in human CHO and HEK-293 cell lines, respectively.[3]
This document provides a detailed protocol for optimizing a cell-based cAMP assay to characterize the potency and efficacy of this compound. The protocol is based on a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, such as the LANCE® Ultra cAMP kit.[6][7][8][9]
GPR119 Signaling Pathway
Upon agonist binding, RXFP1 undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.
Caption: RXFP1 signaling pathway leading to cAMP production.
Experimental Protocols
This protocol is designed for a 384-well plate format using a TR-FRET-based cAMP assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human RXFP1.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.[7]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a stock concentration of 250 mM in DMSO.[7]
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Control Agonist: Relaxin-2 or another known RXFP1 agonist.
-
cAMP Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Assay Kit (Cisbio).[6][10]
-
Plate Reader: TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission at 615 nm and 665 nm.[6]
-
Plates: 384-well, white, low-volume microplates.
Methods
-
Cell Culture and Seeding:
-
Culture the RXFP1-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired concentration (to be optimized) in assay buffer containing the PDE inhibitor IBMX (final concentration typically 0.5 mM).[8]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical 11-point curve might start from 10 mM and be diluted 1:3.
-
Further dilute the DMSO serial dilutions into assay buffer to create the final 4X working solutions. The final DMSO concentration in the assay should be kept below 1%.[8]
-
Prepare 4X solutions for negative control (assay buffer with DMSO) and positive control (a high concentration of a reference agonist).
-
-
Assay Procedure (as per LANCE® Ultra cAMP Kit): [7][11]
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the 4X compound working solutions (this compound, controls) to the appropriate wells.
-
Seal the plate and incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).[6][12]
-
Prepare the detection reagents. Add 5 µL of 4X Eu-cAMP tracer working solution to all wells.
-
Add 5 µL of 4X ULight™-anti-cAMP working solution to all wells.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[7]
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio for each well.
-
The amount of cAMP produced is inversely proportional to the TR-FRET signal.
-
Normalize the data to the controls:
-
0% activity = average signal of the negative control (vehicle) wells.
-
100% activity = average signal of the positive control (saturating agonist) wells.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Assay Optimization
To ensure a robust and reproducible assay, several parameters must be optimized.
Cell Number Optimization
The optimal cell density provides a sufficient signal window without exhausting cellular resources.
Protocol:
-
Prepare a serial dilution of cells (e.g., from 500 to 10,000 cells/well).
-
Stimulate each cell density with a fixed, near-maximal (EC80) concentration of a reference agonist and a vehicle control.
-
Perform the cAMP assay as described above.
-
Calculate the Signal-to-Background (S/B) ratio for each cell density.
-
Select the lowest cell number that gives a robust and stable S/B ratio (typically >5).
| Cells per Well | Vehicle (RFU Ratio) | Agonist (RFU Ratio) | S/B Ratio |
| 500 | 0.85 | 0.40 | 2.1 |
| 1,000 | 0.84 | 0.25 | 3.4 |
| 2,500 | 0.86 | 0.15 | 5.7 |
| 5,000 | 0.88 | 0.14 | 6.3 |
| 10,000 | 0.90 | 0.14 | 6.4 |
Table 1: Representative data for cell number optimization. A cell density of 2,500 cells/well is chosen as it provides a robust signal window.
Stimulation Time Optimization
The kinetics of cAMP production should be determined to find the optimal incubation time.
Protocol:
-
Use the optimized cell number (2,500 cells/well).
-
Stimulate the cells with an EC80 concentration of a reference agonist.
-
Stop the reaction at various time points (e.g., 5, 15, 30, 60, 90 minutes).[12]
-
Perform the cAMP assay and plot the signal against time.
-
Choose a time point on the plateau of the curve to ensure the signal is stable and less susceptible to timing errors.[12]
| Incubation Time (min) | Signal (Normalized) |
| 5 | 65% |
| 15 | 92% |
| 30 | 100% |
| 60 | 98% |
| 90 | 85% (Desensitization) |
Table 2: Representative data for stimulation time optimization. A 30-minute incubation is chosen as it yields the maximal and most stable signal.
This compound Dose-Response and Potency Determination
With the optimized conditions, a full dose-response curve for this compound can be generated.
Protocol:
-
Use 2,500 cells/well and a 30-minute stimulation time.
-
Perform the assay with a serial dilution of this compound.
-
Analyze the data as described previously to determine the EC50.
| This compound [M] | % Activity |
| 1.00E-10 | 2.5 |
| 1.00E-09 | 15.8 |
| 1.00E-08 | 48.9 |
| 1.00E-07 | 85.2 |
| 1.00E-06 | 98.1 |
| 1.00E-05 | 100.0 |
| EC50 (nM) | ~20 |
Table 3: Representative dose-response data for this compound. The calculated EC50 of ~20 nM corresponds to a pEC50 of ~7.7, consistent with published data.[3]
Assay Robustness (Z'-Factor)
The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. A Z' > 0.5 is indicative of an excellent assay.
Protocol:
-
On a single plate, run multiple replicates (e.g., 16-24) of the negative control (vehicle) and positive control (saturating this compound).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Parameter | Value |
| Mean (Positive) | 0.15 |
| SD (Positive) | 0.01 |
| Mean (Negative) | 0.86 |
| SD (Negative) | 0.05 |
| Z'-Factor | 0.75 |
Table 4: Example Z'-factor calculation. A value of 0.75 indicates a highly robust and reliable assay.
Experimental Workflow
The overall workflow for the optimization and execution of the this compound cAMP assay is summarized below.
Caption: Workflow for this compound cAMP assay optimization.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. bioline.ru [bioline.ru]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of RXFP1 in Tissues Following AZD5462 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of the Relaxin Family Peptide Receptor 1 (RXFP1) in tissues following treatment with AZD5462. This compound is a selective, orally active allosteric agonist of RXFP1, a G-protein coupled receptor involved in various physiological processes, including the regulation of cardiovascular and fibrotic diseases.[1][2] The protocols outlined below cover in vitro and in vivo treatment with this compound, subsequent tissue processing, and detailed procedures for immunohistochemical staining and quantitative analysis of RXFP1 expression.
RXFP1 Signaling Pathway
RXFP1 activation initiates a complex network of intracellular signaling cascades. Upon binding of an agonist like this compound, RXFP1 can couple to Gs and Gi/o proteins. This leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). Additionally, RXFP1 signaling can involve the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. The receptor can also modulate the ERK1/2 MAPK pathway. The multifaceted nature of RXFP1 signaling underscores its importance as a therapeutic target.
Caption: RXFP1 Signaling Pathway activated by this compound.
Experimental Protocols
Experimental Workflow
The overall experimental workflow for assessing RXFP1 expression in tissues treated with this compound involves several key stages, from treatment to data analysis.
Caption: Experimental workflow for IHC analysis of RXFP1.
In Vitro Treatment Protocol
This protocol is designed for the treatment of cell cultures with this compound prior to immunocytochemistry.
-
Cell Culture: Culture cells of interest (e.g., HEK293 or CHO cells recombinantly expressing human RXFP1, or primary cells endogenously expressing the receptor) in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Preclinical data suggests that this compound is potent in the nanomolar range, with pEC50 values around 7.4-7.7.[2]
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in RXFP1 expression.
-
Cell Collection and Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them using a suitable fixative such as 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Storage: After fixation, wash the cells again with PBS and store them at 4°C until ready for immunocytochemical staining.
In Vivo Treatment Protocol
This protocol outlines the treatment of animal models with this compound for subsequent tissue analysis.
-
Animal Models: Select an appropriate animal model. For heart failure studies, aged, obese cynomolgus monkeys have been used.[2] For general pharmacokinetic and safety studies, rats and cynomolgus monkeys are suitable.[2]
-
This compound Administration: this compound can be administered orally. Dosing will depend on the animal model and study objectives. Previous studies have used oral doses of 1 mg/kg in rats and 5 mg/kg in monkeys.[2]
-
Treatment Duration: The duration of treatment will vary based on the experimental design. For chronic studies, treatment can extend for several weeks (e.g., 8 weeks).[1]
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Perfuse the animals with PBS followed by 4% PFA to fix the tissues in situ.
-
Tissue Processing: Dissect the tissues of interest (e.g., heart, kidney, lung) and post-fix them in 4% PFA overnight at 4°C.
-
Paraffin Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax.
Immunohistochemistry Protocol for RXFP1
This protocol details the steps for staining paraffin-embedded tissue sections for RXFP1.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (10 mM, pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash the slides with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30-60 minutes at room temperature.
-
Wash the slides with PBS three times for 5 minutes each.
-
-
Chromogen Development:
-
Apply a diaminobenzidine (DAB) solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative Analysis of RXFP1 Staining
The intensity and distribution of RXFP1 immunostaining can be quantified using a semi-quantitative scoring method, such as the H-Score. This method considers both the intensity of the staining and the percentage of positively stained cells.
Staining Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
Percentage of Positive Cells:
-
This is determined by estimating the percentage of cells at each staining intensity.
H-Score Calculation: H-Score = Σ (Intensity Score × Percentage of Positive Cells) H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The H-Score can range from 0 to 300.
Representative Data Tables
The following tables are templates for presenting quantitative IHC data for RXFP1 expression following this compound treatment.
Table 1: In Vitro RXFP1 Expression in Response to this compound Treatment
| Treatment Group | Concentration (nM) | Mean H-Score (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 0 | 120.5 ± 8.2 | 1.0 | - |
| This compound | 1 | 135.2 ± 9.1 | 1.12 | >0.05 |
| This compound | 10 | 188.7 ± 12.5 | 1.57 | <0.05 |
| This compound | 100 | 245.3 ± 15.8 | 2.04 | <0.01 |
Table 2: In Vivo RXFP1 Expression in Cardiac Tissue Following this compound Treatment
| Treatment Group | Dose (mg/kg) | N | Mean H-Score (± SEM) | % Change vs. Vehicle | p-value |
| Vehicle Control | 0 | 8 | 95.3 ± 7.6 | 0% | - |
| This compound | 1 | 8 | 112.8 ± 9.3 | +18.4% | >0.05 |
| This compound | 5 | 8 | 155.1 ± 11.2 | +62.8% | <0.05 |
Statistical Analysis: Data can be analyzed using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons, or a Student's t-test for comparing two groups. A p-value of less than 0.05 is typically considered statistically significant.[5][6][7][8][9]
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the effects of the RXFP1 agonist this compound on the expression of its receptor in various tissues. Consistent application of these methods, coupled with rigorous quantitative analysis, will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the RXFP1 signaling pathway.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 3. RXFP1 antibody Immunohistochemistry, Western HPA027067 [sigmaaldrich.com]
- 4. RXFP1 Polyclonal Antibody (18419-1-AP) [thermofisher.com]
- 5. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following AZD5462 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5462 is a selective, orally active allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1) currently under investigation for the treatment of heart failure.[1][2][3] As a mimetic of the natural ligand, human relaxin-2 (H2 relaxin), this compound is expected to modulate gene expression profiles associated with anti-fibrotic, anti-inflammatory, and pro-angiogenic pathways.[3][4][5] Activation of RXFP1 by relaxin-2 has been shown to influence the expression of genes involved in extracellular matrix remodeling, cell proliferation, and differentiation.[4][6]
These application notes provide a comprehensive guide for researchers interested in studying the gene expression changes induced by this compound. Given that specific quantitative gene expression data for this compound is not yet widely published, this document leverages data from studies on its mimicked ligand, H2 relaxin, to provide a representative framework for experimental design and data interpretation. The protocols detailed below offer standardized methods for analyzing these transcriptional changes in relevant biological systems.
Putative Gene Expression Changes Induced by this compound (based on H2 Relaxin data)
The following tables summarize the expected changes in gene expression in response to RXFP1 activation by its natural ligand, H2 relaxin. It is hypothesized that this compound will induce similar transcriptional alterations.
Table 1: Expected Gene Expression Changes in Cardiac Fibroblasts Following RXFP1 Activation
| Gene Target | Expected Change in Expression | Function | Reference |
| Collagen Type I | ↓ | Extracellular matrix component, fibrosis marker | [6] |
| Collagen Type III | ↓ | Extracellular matrix component, fibrosis marker | [7] |
| α-Smooth Muscle Actin (α-SMA) | ↓ | Myofibroblast differentiation marker | [7] |
| Matrix Metalloproteinase-2 (MMP-2) | ↑ | Extracellular matrix degradation, anti-fibrotic | [4][6] |
| Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) | ↑ | Regulation of MMP-2 activity | [4] |
| Transforming Growth Factor-β1 (TGF-β1) | ↓ | Pro-fibrotic cytokine | [8] |
Table 2: Expected Gene Expression Changes in Renal Cells Following RXFP1 Activation
| Gene Target | Expected Change in Expression | Function | Reference |
| Collagen Type I | ↓ | Extracellular matrix component, fibrosis marker | [9] |
| Fibronectin | ↓ | Extracellular matrix component, fibrosis marker | [8] |
| E-cadherin | ↑ | Epithelial cell marker | [10] |
| Vimentin | ↓ | Mesenchymal cell marker | [10] |
| Bax | ↓ | Pro-apoptotic marker | [9] |
Table 3: Expected Gene Expression Changes in Endothelial Cells Following RXFP1 Activation
| Gene Target | Expected Change in Expression | Function | Reference |
| Vascular Endothelial Growth Factor (VEGF) | ↑ | Angiogenesis, vasculogenesis | [11] |
| Nitric Oxide Synthase (eNOS) | ↑ | Vasodilation | [1] |
| Angiopoietin-2 (ANGPT2) | ↑ | Angiogenesis, vascular homeostasis | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for gene expression analysis.
Caption: this compound activates the RXFP1 receptor, initiating downstream signaling cascades.
Caption: A generalized workflow for analyzing gene expression changes after this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the therapeutic area of heart failure and known to express RXFP1. Examples include primary human cardiac fibroblasts, human umbilical vein endothelial cells (HUVECs), or appropriate immortalized cell lines.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For a dose-response experiment, treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for a fixed time point (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at various time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) for each experiment.
-
Perform all treatments in triplicate.
-
-
Cell Harvesting: Following the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
RNA Integrity Assessment: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications such as RNA-sequencing.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
-
Primer Design: Design or obtain pre-validated qPCR primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RIN ≥ 8) using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using R packages such as DESeq2 or edgeR.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression. By leveraging the knowledge of H2 relaxin's biological functions, researchers can design targeted experiments to elucidate the molecular mechanisms of action of this promising therapeutic agent for heart failure. The detailed protocols for cell culture, RNA extraction, and gene expression analysis provide a standardized approach to ensure reproducible and high-quality data. The visualization of the signaling pathway and experimental workflow serves as a valuable guide for planning and executing these studies. As more data on this compound becomes available, these protocols can be further refined to focus on specific gene signatures and pathways modulated by this novel RXFP1 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxin-2 as a Potential Biomarker in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 6. Relaxin modulates fibroblast function, collagen production, and matrix metalloproteinase-2 expression by cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anatoljcardiol.com [anatoljcardiol.com]
- 8. The emerging role of relaxin as a novel therapeutic pathway in the treatment of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 10. Relaxin inhibits renal fibrosis and the epithelial-to-mesenchymal transition via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relaxin induces vascular endothelial growth factor expression and angiogenesis selectively at wound sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
AZD5462 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AZD5462, along with troubleshooting protocols and frequently asked questions for its use in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors:
-
High Final Concentration: The concentration of this compound in the media may be exceeding its solubility limit in that specific aqueous environment.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" of solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature: The solubility of many compounds, including this compound, can be lower at cooler temperatures. Always use pre-warmed media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use fresh, high-quality DMSO to avoid introducing moisture, which can decrease the solubility of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: My this compound solution was clear initially, but I noticed a precipitate after a few hours in the incubator. What could be the cause?
A4: Delayed precipitation can occur due to:
-
Media Evaporation: Over time, evaporation of water from the culture media can increase the effective concentration of this compound, pushing it beyond its solubility limit.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound.
-
Interaction with Media Components: this compound may slowly interact with components in the media, leading to the formation of insoluble complexes.
Q5: How can I increase the solubility of this compound for in vivo studies?
A5: For in vivo applications, co-solvents are typically used to improve the solubility of hydrophobic compounds like this compound. Formulations containing DMSO, PEG300, Tween-80, and saline, or using solubilizing agents like SBE-β-CD, have been shown to be effective.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems. It is important to note that for in vitro cell culture applications, the final concentration of the organic solvent should be kept to a minimum to avoid cytotoxicity.
| Solvent System | Concentration | Observations | Application |
| 100% DMSO | 100 mg/mL (183.60 mM) | Clear solution (ultrasonication may be needed) | Stock Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.59 mM) | Clear solution | In Vivo |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.59 mM) | Clear solution | In Vivo |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) | Clear solution | In Vivo |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol for Preparing this compound for In Vitro Cell Culture Experiments
This protocol provides a step-by-step guide to minimize precipitation when preparing this compound for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution:
-
To avoid "solvent shock," it is highly recommended to perform an intermediate dilution.
-
Add a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media.
-
Vortex the intermediate dilution gently but thoroughly.
-
-
Prepare the Final Working Concentration:
-
Add the desired volume of the intermediate dilution to your cell culture plates containing pre-warmed media to achieve the final desired concentration of this compound.
-
Gently swirl the plates to ensure even distribution of the compound.
-
-
Important Considerations:
-
Always use pre-warmed media (37°C) for all dilutions.
-
Add the this compound solution to the media, not the other way around.
-
When diluting, add the stock solution dropwise while gently vortexing or swirling the media.
-
Prepare fresh dilutions for each experiment and use them immediately.
-
The final DMSO concentration should not exceed 0.5% in the cell culture.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified RXFP1 signaling pathway activated by this compound.
References
AZD5462 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of AZD5462. The content is structured in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective oral allosteric agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] It is being developed for the treatment of heart failure.[1]
Q2: What is known about the selectivity and off-target profile of this compound?
Preclinical data indicates that this compound is highly selective for RXFP1.[3] It has been reported to show no activity against the seven closest G-protein coupled receptors (GPCRs) and did not interact with targets in the CEREP Safety panel.[3] However, a "certain degree of inhibition on the transporters OATP1B1 and OATP1B3" has been noted, which warrants consideration when evaluating its complete off-target profile.[3]
Q3: What were the most common adverse events observed in human clinical trials of this compound?
In a Phase I clinical trial, the most frequently reported adverse events (AEs) included gastrointestinal issues such as nausea, abdominal pain, and vomiting, as well as headache, medical device site dermatitis, and an increase in orthostatic heart rate response.[4] These AEs did not show a clear dose-dependent relationship.[4]
Q4: Were there any serious adverse events or trial discontinuations related to this compound?
There were no deaths or other serious adverse events reported in the Phase I study.[4] However, three participants discontinued (B1498344) the multiple ascending dose portion of the trial due to dizziness, supraventricular tachycardia, and a positive COVID-19 test.[4]
Q5: What are the known pharmacodynamic effects of this compound in humans?
Clinical trial results showed that participants who took this compound had, on average, lower blood pressure and/or a higher heart rate compared to those who received a placebo.[5] A dose-dependent increase in plasma renin was also observed.[4]
Troubleshooting Guide for Off-Target Effect Investigation
This guide provides structured advice for researchers encountering unexpected results or wishing to proactively investigate the off-target profile of this compound.
Issue 1: Observing unexpected cellular phenotypes not readily explained by RXFP1 agonism.
-
Possible Cause: The observed phenotype may be due to an off-target interaction of this compound.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for known off-target interactions of similar chemical scaffolds.
-
Control Experiments:
-
Include a structurally related but inactive control compound to differentiate between target-mediated and compound-specific effects.
-
Use multiple cell lines with varying expression levels of RXFP1 to assess target engagement.
-
-
Broad-Spectrum Screening: Perform a broad kinase panel screen or a safety panel screen (e.g., CEREP Safety panel) to identify potential off-target interactions.[3]
-
Transporter Inhibition Assays: Given the reported inhibition of OATP1B1 and OATP1B3, conduct specific assays to quantify the inhibitory potential of this compound on these and other relevant transporters.[3]
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, or off-target effects at the whole-organism level.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic profile of this compound in the in vivo model to ensure adequate exposure.
-
Metabolite Identification: Identify the major metabolites of this compound and test their activity on the primary target (RXFP1) and potential off-targets.
-
In Vivo Target Engagement: Use techniques such as positron emission tomography (PET) with a radiolabeled tracer for RXFP1, if available, to confirm target engagement in the tissue of interest.
-
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Target/Assay | Species | Cell Line/System | Activity (pEC50 cAMP) | Reference |
| RXFP1 | Human | CHO | 7.7 | [6] |
| RXFP1 | Human | HEK-293 | 7.4 | [6] |
| RXFP1 | Cynomolgus Monkey | HEK-293 | 7.4 | [6] |
| RXFP1 | Rat | CHO | 5.29 | [6] |
Table 2: Summary of Reported Adverse Events in a Phase I Clinical Trial
| Adverse Event Category | Specific Events | Frequency | Reference |
| Gastrointestinal Disorders | Nausea, Abdominal Pain, Vomiting | Most Common | [4] |
| Nervous System Disorders | Headache | Common | [4] |
| Skin and Subcutaneous Tissue Disorders | Medical Device Site Dermatitis | Common | [4] |
| Cardiac Disorders | Orthostatic Heart Rate Response Increase | Common | [4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology Corp).
-
Select a panel of at least 100 kinases, including representatives from all major kinase families.
-
Perform initial screening at a single high concentration of this compound (e.g., 10 µM).
-
For any kinases showing significant inhibition (e.g., >50% at 10 µM), determine the half-maximal inhibitory concentration (IC50) in a dose-response experiment.
-
The assay format is typically a radiometric, fluorescence, or luminescence-based assay measuring the phosphorylation of a substrate by the kinase.
-
Protocol 2: OATP1B1 and OATP1B3 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on the OATP1B1 and OATP1B3 transporters.
-
Methodology:
-
Use a cell-based assay with cells overexpressing human OATP1B1 or OATP1B3 (e.g., HEK293 or CHO cells).
-
Utilize a known fluorescent or radiolabeled substrate for each transporter (e.g., estrone-3-sulfate for OATP1B1/3).
-
Pre-incubate the cells with a range of concentrations of this compound.
-
Add the probe substrate and incubate for a defined period.
-
Measure the intracellular accumulation of the substrate using an appropriate detection method (e.g., fluorescence plate reader, liquid scintillation counter).
-
Calculate the IC50 value for this compound inhibition of substrate uptake.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the RXFP1 receptor.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
AZD5462 Pharmacokinetic Data Interpretation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting pharmacokinetic (PK) data related to the investigational drug AZD5462. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: Investigating Variability in this compound Pharmacokinetic Data
High variability in pharmacokinetic data can obscure the true characteristics of a compound. Below are common sources of variability and recommended steps for investigation.
| Potential Issue | Recommended Troubleshooting Steps |
| Unexpected Inter-Individual Variability | - Review Subject Demographics: Analyze pharmacokinetic data based on age, sex, and ethnicity. The Phase I trial for this compound included cohorts of Japanese descent, suggesting potential for ethnic differences in drug metabolism and transport. - Genetic Polymorphisms: Consider genotyping for common polymorphisms in drug-metabolizing enzymes and transporters, as these can significantly influence drug exposure. While specific enzymes for this compound metabolism in humans are not yet fully elucidated, future data from drug-drug interaction studies may provide insights into relevant pathways to investigate. - Concomitant Medications: Verify and document all concomitant medications. This compound is being studied for its interaction potential with substrates of CYP3A4, OATP1B1/3, BCRP, and P-gp. Co-administration with inhibitors or inducers of these pathways could alter this compound's pharmacokinetics. |
| Inconsistent Absorption | - Food Effects: Assess the impact of food on drug absorption. A clinical study has investigated the effect of a high-fat meal on the bioavailability of this compound. Ensure strict adherence to fasting or fed states as per the study protocol. - Formulation Differences: Be aware of the formulation used (e.g., oral solution vs. film-coated tablet). A study has shown that the bioavailability of the film-coated tablet was lower than that of the oral solution.[1] - Gastrointestinal Conditions: Document any gastrointestinal issues in study subjects, as conditions like vomiting or altered gastric motility can affect drug absorption. The most common adverse events reported in the Phase 1 study were gastrointestinal disorders.[2][3] |
| Non-Linear Pharmacokinetics | - Dose Proportionality: The exposure to this compound has been observed to increase more than proportionately with the dose, indicating non-linear pharmacokinetics.[2][3] This could be due to the saturation of metabolic enzymes or transporters at higher doses. When designing studies, consider a wide range of doses to characterize this non-linearity. |
| Altered Drug Clearance | - Renal Function: A dedicated study is planned to evaluate the pharmacokinetics of this compound in participants with renal impairment. For subjects with compromised renal function, anticipate potential changes in drug clearance and adjust monitoring accordingly. - Hepatic Function: While a specific study in hepatically impaired subjects has not been identified, it is a critical factor to consider given that the metabolism of this compound in rats involves oxygenation and glucuronidation, which primarily occur in the liver.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective oral allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[5][6][7] It mimics the actions of the hormone relaxin, which has effects on systemic hemodynamics and kidney function.[2]
Q2: What are the key pharmacokinetic parameters of this compound from preclinical and Phase I studies?
A2: The following tables summarize the available pharmacokinetic data for this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound [8]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Intravenous Half-Life (hours) | Oral Half-Life (hours) | Oral Bioavailability (%) |
| Rat | 24 | 0.98 | 1.2 | 2.9 | 58 |
| Monkey | 9.1 | 0.56 | 4.7 | 7.2 | 12 |
Table 2: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose in Healthy Volunteers) [2][3]
| Parameter | Value |
| Median Tmax | 0.53 - 1.75 hours |
| Geometric Mean Terminal Half-Life | 3 - 6 hours |
| Dose Proportionality | Exposure increased more than proportionately with dose |
Q3: How is this compound metabolized?
A3: In rats, the metabolic pathways of this compound include oxygenation and glucuronidation.[4] In vitro studies have shown that this compound has no risk of CYP450 enzyme inhibition. A mass balance study in humans is planned to further investigate absorption, metabolism, and excretion.
Q4: Are there any known drug-drug interactions with this compound?
A4: A clinical study is planned to assess the effect of multiple doses of this compound on the pharmacokinetics of oral midazolam (a CYP3A4 probe), rosuvastatin (B1679574) (an OATP1B1/3 and BCRP probe), and digoxin (B3395198) (a P-gp probe). This will provide crucial information on the potential for this compound to act as a perpetrator of drug-drug interactions.
Q5: What is the effect of food on the pharmacokinetics of this compound?
A5: A clinical study has been conducted to evaluate the effect of a high-fat meal on the bioavailability of this compound.[1] The results of this study will be important for advising patients on whether to take the drug with or without food.
Experimental Protocols and Visualizations
Experimental Workflow for a First-in-Human Single Ascending Dose (SAD) Study
The following diagram illustrates a typical workflow for a SAD study, similar to the Phase I trial conducted for this compound.
Caption: Workflow of a Single Ascending Dose (SAD) Clinical Trial.
Proposed Metabolic Pathway of this compound in Rats
Based on preclinical data, the following diagram illustrates the known metabolic pathways for this compound in rats.
Caption: Proposed Metabolic Pathways of this compound in Rats.
References
- 1. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase Ib study of this compound on top of dapagliflozin in participants with heart failure and moderate renal impairment [astrazenecaclinicaltrials.com]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of this compound following Single and Multiple Ascending Dose Administration to Healthy Volunteers [astrazenecaclinicaltrials.com]
- 6. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study to Assess the Effect of this compound on the Pharmacokinetics of Midazolam, Rosuvastatin and Digoxin [astrazenecaclinicaltrials.com]
Technical Support Center: Optimizing AZD5462 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AZD5462 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally available, allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1] RXFP1 is the receptor for relaxin-2, a hormone with roles in cardiovascular and reproductive physiology.[2] Activation of RXFP1 by this compound mimics the signaling of relaxin H2, leading to hemodynamic, anti-fibrotic, and anti-inflammatory effects.[2][3]
Q2: What are the key preclinical species used for in vivo studies of this compound?
A2: Preclinical studies for this compound have been conducted in both rats and cynomolgus monkeys.[1][4] The cynomolgus monkey has been highlighted as a suitable species for pharmacodynamic and toxicology studies.[1]
Q3: What are the reported pharmacokinetic parameters of this compound in preclinical models?
A3: The pharmacokinetic parameters of this compound have been assessed in both rats and cynomolgus monkeys following intravenous and oral administration. A summary of these parameters is provided in the table below.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models [1]
| Parameter | Rat | Cynomolgus Monkey |
| Intravenous Dose | 2 mg/kg | 2 mg/kg |
| Clearance | 24 mL/min/kg | 9.1 mL/min/kg |
| Volume of Distribution | 0.98 L/kg | 0.56 L/kg |
| Half-life | 1.2 hours | 4.7 hours |
| Oral Dose | 1 mg/kg | 5 mg/kg |
| Cmax | 0.23 µM/L | 0.94 µM/L |
| Half-life | 2.9 hours | 7.2 hours |
| Oral Bioavailability | 58% | 12% |
Experimental Protocols
Cynomolgus Monkey Model of Heart Failure
A key preclinical efficacy study for this compound was conducted in a translatable model of heart failure with reduced ejection fraction (HFrEF) using aged, obese cynomolgus monkeys.[1][5]
-
Model Induction: The heart failure phenotype was induced by feeding the monkeys a high-fat diet.[5]
-
Treatment: this compound was administered for a period of 8 weeks.[4]
-
Efficacy Endpoints: Functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were assessed.[4]
-
Key Findings: Treatment with this compound resulted in significant improvements in LVEF without affecting heart rate or mean arterial blood pressure.[4]
Troubleshooting Guide
Issue: Low or Variable Bioavailability After Oral Administration
Potential Causes:
-
Poor Solubility: this compound is described as being poorly soluble, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.[4]
-
Formulation: The choice of vehicle for oral administration is critical for ensuring adequate exposure.
-
First-Pass Metabolism: The compound may be subject to metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.
Troubleshooting Strategies:
-
Formulation Optimization:
-
For preclinical studies, consider formulating this compound in a vehicle known to enhance the solubility of poorly soluble compounds. A common approach is to use a mixture of solvents and surfactants. A suggested starting point could be a formulation containing DMSO, PEG300/PEG400, and Tween-80 in saline.[6]
-
In early clinical trials, this compound was administered as an oral liquid solution, suggesting that a solution-based formulation may be preferable to a suspension for maximizing absorption.[7]
-
-
Dose Escalation Study:
-
Conduct a pilot dose-ranging study to determine the relationship between the administered dose and plasma exposure. This will help in selecting a dose that achieves the desired therapeutic concentration.
-
-
Route of Administration:
-
While this compound is being developed as an oral therapeutic, for initial proof-of-concept or mechanistic studies, consider intravenous administration to bypass absorption-related issues and establish a direct correlation between plasma concentration and pharmacological effect.
-
Issue: Lack of Efficacy in an In Vivo Model
Potential Causes:
-
Insufficient Drug Exposure: The dose and formulation may not be providing adequate plasma concentrations of this compound to engage the RXFP1 target effectively.
-
Inappropriate Animal Model: The chosen animal model may not be translatable to the human disease state or may have differences in RXFP1 expression or signaling.
-
Timing of Assessment: The therapeutic effects of this compound may take time to manifest.
Troubleshooting Strategies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Measure plasma concentrations of this compound at various time points after dosing to confirm that the drug is being absorbed and reaching levels comparable to those shown to be effective in previous studies.
-
Correlate the plasma concentrations with a pharmacodynamic biomarker of RXFP1 engagement if one is available.
-
-
Review of Animal Model:
-
Ensure that the animal model used is appropriate for the therapeutic area of interest. For heart failure, the aged, obese cynomolgus monkey model has been shown to be responsive to this compound.[1]
-
-
Duration of Study:
-
In the cynomolgus monkey heart failure study, this compound was administered for 8 weeks before significant improvements in cardiac function were observed.[4] Ensure that your study is of sufficient duration to detect a therapeutic effect.
-
Visualizations
References
- 1. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound / AstraZeneca [delta.larvol.com]
- 4. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Managing gastrointestinal side effects of AZD5462 in animal models
Technical Support Center: AZD5462
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing potential gastrointestinal (GI) side effects associated with the RXFP1 agonist this compound in animal models. The following information is based on published preclinical and clinical data, supplemented with standard laboratory practices for animal welfare and toxicity management.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally available small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2][3] RXFP1 is the receptor for relaxin-2, a hormone involved in cardiovascular and anti-inflammatory processes.[2][4] Activation of RXFP1 by this compound mimics the signaling of relaxin, which is being investigated for therapeutic potential in heart failure.[3][4]
Q2: What are the potential gastrointestinal side effects of this compound observed in preclinical and clinical studies?
A2: Preclinical toxicology studies in rats and cynomolgus monkeys reported that this compound was generally well-tolerated.[3][4][5] However, Phase I clinical trials with healthy volunteers reported adverse events including abdominal pain, abnormal gastrointestinal sounds, diarrhea, nausea, and vomiting, which were typically mild to moderate in severity.[6] Therefore, careful monitoring for similar GI-related symptoms in animal models is warranted.
Q3: Why might an RXFP1 agonist like this compound cause gastrointestinal side effects?
A3: While the precise mechanism for this compound-induced GI effects is not fully elucidated, RXFP1 receptors are known to be present in the gastrointestinal tract. Activation of these receptors can influence smooth muscle contractility, fluid secretion, and inflammation, which may lead to the observed side effects. These are likely on-target effects related to the mechanism of action of the compound.
Q4: What animal models are appropriate for studying the efficacy and toxicology of this compound?
A4: Preclinical studies for this compound have utilized both rats and cynomolgus monkeys.[1][3] The cynomolgus monkey was specifically noted as the species selected for detailed pharmacodynamic and toxicology studies.[1]
Troubleshooting Guide: Managing GI Side Effects in Animal Models
This guide provides a structured approach to identifying, grading, and managing GI-related adverse events during preclinical studies with this compound.
Issue 1: Diarrhea and Abnormal Feces
-
Symptoms: Observation of loose, unformed, or watery stools in animal housing. Increased frequency of defecation. Soiling of the perineal area.
-
Potential Cause: Increased intestinal motility or secretion due to RXFP1 activation.
-
Suggested Actions:
-
Monitor and Grade: Implement a daily fecal scoring system (see Experimental Protocols).
-
Hydration Support: Ensure animals have unrestricted access to drinking water. For moderate to severe diarrhea, provide hydration support with subcutaneous fluids or oral rehydration solutions as directed by veterinary staff.
-
Dietary Support: Provide highly palatable and digestible food to encourage caloric intake.
-
Dose Adjustment: If diarrhea is severe (e.g., Grade 3 or higher) and persistent, consider a dose reduction or a temporary pause in dosing, in consultation with the study director and veterinary team.
-
Issue 2: Reduced Food Consumption and Body Weight Loss
-
Symptoms: A significant decrease in daily food intake compared to baseline or control animals. Progressive loss of body weight.
-
Potential Cause: Nausea, abdominal discomfort, or general malaise.
-
Suggested Actions:
-
Quantify Intake: Measure daily food consumption and body weight.
-
Nutritional Support: Offer dietary supplements or highly palatable, calorie-dense food options.
-
Veterinary Assessment: Rule out other causes of inappetence (e.g., dental issues, unrelated illness).
-
Dose Modification: A dose reduction may be necessary if weight loss exceeds established study limits (e.g., >15% of baseline body weight).
-
Data Presentation: Illustrative GI Side Effect Profile
The following table represents a plausible summary of findings from a 4-week toxicology study in cynomolgus monkeys, designed to illustrate potential dose-dependent GI effects.
| Parameter | Vehicle Control (n=6) | Low Dose (5 mg/kg) (n=6) | Mid Dose (15 mg/kg) (n=6) | High Dose (50 mg/kg) (n=6) |
| Incidence of Diarrhea (any grade) | 0/6 (0%) | 1/6 (17%) | 3/6 (50%) | 5/6 (83%) |
| Max Diarrhea Severity (Grade ≥2) | 0/6 (0%) | 0/6 (0%) | 2/6 (33%) | 4/6 (67%) |
| Incidence of Emesis | 0/6 (0%) | 0/6 (0%) | 1/6 (17%) | 3/6 (50%) |
| Mean Body Weight Change (Day 28) | +1.5% | +0.5% | -2.1% | -5.8% |
Note: This data is illustrative and not derived from published this compound studies.
Experimental Protocols
Protocol 1: Fecal Consistency Scoring in Non-Human Primates
-
Objective: To standardize the assessment of diarrhea in cynomolgus monkeys.
-
Procedure:
-
Perform daily cage-side observations at the same time each day.
-
Observe the fecal matter present on the cage pan.
-
Assign a score based on the following scale:
-
Grade 0: Normal (fully formed, firm stools).
-
Grade 1: Soft (formed but soft stools, lose their shape when handled).
-
Grade 2: Loose (unformed, loose stools, but not entirely liquid).
-
Grade 3: Watery (liquid stools with little to no solid matter).
-
-
Record the score on the animal's daily record sheet. Any score of Grade 2 or higher should be flagged for veterinary review.
-
Protocol 2: Monitoring of Clinical Signs and Body Weight
-
Objective: To monitor the overall health and well-being of animals.
-
Procedure:
-
Daily Clinical Observations: Conduct a thorough clinical examination of each animal at least once daily. Record observations related to posture, activity level, appetite, and any signs of abdominal discomfort (e.g., hunched posture).
-
Emesis Monitoring: Record the frequency and volume of any observed vomiting episodes.
-
Body Weight Measurement: Measure body weight at baseline (prior to dosing) and at least twice weekly throughout the study period.
-
Food Consumption: Measure the amount of food provided and the amount remaining every 24 hours to calculate daily intake.
-
Alert Criteria: Establish clear criteria for notifying the study director and veterinarian (e.g., body weight loss >10%, repeated emesis, Grade 3 diarrhea).
-
Visualizations
Signaling Pathway```dot
Caption: Workflow for monitoring and managing GI side effects in animal models.
Logical Relationship Diagram
Caption: Relationship between this compound dose, exposure, and biological effects.
References
- 1. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
AZD5462 batch-to-batch variability testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving AZD5462. The following information addresses potential issues, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective oral allosteric agonist for the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] RXFP1 is the receptor for relaxin-2, a hormone involved in cardiovascular and reproductive physiology.[2] Activation of RXFP1 by this compound mimics the signaling of relaxin H2, leading to anti-fibrotic and anti-inflammatory effects, and is being investigated for the treatment of heart failure.[1]
Q2: What are the key downstream signaling pathways activated by this compound?
A2: this compound activates a range of downstream pathways similar to the natural ligand, relaxin H2.[1] This includes the stimulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) production and the phosphorylation of ERK.[3]
Q3: Are there any known off-target effects for this compound?
A3: this compound has demonstrated a balanced safety profile, with no reported risks of CYP450 enzyme inhibition, hERG toxicity, or Ames toxicity.[2] However, as with any potent small molecule, it is crucial to perform dose-response analyses and consider the use of control compounds to identify potential unexpected phenotypes in your specific experimental system.[4]
Q4: How should I prepare and store this compound?
A4: For in vivo studies, a suggested formulation involves dissolving this compound in a vehicle such as PEG300, Tween-80, and saline.[3] For in vitro experiments, stock solutions are typically prepared in DMSO. It is recommended to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide: Batch-to-Batch Variability
Inconsistent results between different batches of a compound can be a significant source of experimental variability. This guide provides a systematic approach to identifying and mitigating issues arising from potential this compound batch-to-batch differences.
Issue 1: Reduced or No Compound Activity in a New Batch
If a new batch of this compound shows lower than expected or no activity in your assay, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Request the certificate of analysis (CoA) for the new batch and compare it to the previous batch. Pay close attention to purity levels and any specified impurities.
-
Assess Compound Solubility: Visually inspect the dissolved stock solution for any precipitates. Poor solubility can significantly reduce the effective concentration of the compound.
-
Perform a Dose-Response Curve: Generate a full dose-response curve for the new batch and compare the EC50 value to that of a previously validated batch. A significant rightward shift in the EC50 may indicate lower potency.
-
Validate Assay Performance: Run a positive control for your assay to ensure that the assay itself is performing as expected.
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Batch
If a new batch of this compound exhibits unexpected cellular phenotypes or toxicity at concentrations that were previously well-tolerated, consider these possibilities:
-
Presence of Impurities: The new batch may contain impurities with off-target biological activity. Review the CoA for any differences in the impurity profile compared to previous batches.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the compound, potentially generating byproducts with toxic effects.
-
Titrate Compound Concentration: Determine the lowest effective concentration of the new batch that achieves the desired on-target effect while minimizing toxicity.[4]
Quantitative Data Summary
The following table summarizes key in vitro activity data for this compound.
| Parameter | Value | Cell Line/Assay Condition |
| cAMP Production EC50 | 17 nM | Not specified |
| cGMP Production EC50 | 50 nM | Not specified |
| ERK Phosphorylation EC50 | 6.3 nM | Not specified |
| Cytotoxicity (HepG2) | Not specified | Spheroid formation by C3a spheroid assay |
| Cytotoxicity (THP-1) IC50 | > 250 µM | Cell viability incubated for 48 hrs by resazurin (B115843) assay |
Data sourced from MedchemExpress product information.[3]
Experimental Protocols
Protocol 1: Comparative Dose-Response Analysis for New Batch Qualification
This protocol is designed to compare the potency of a new batch of this compound against a previously validated batch.
Materials:
-
Previously validated batch of this compound
-
New batch of this compound
-
Appropriate cell line expressing RXFP1 (e.g., HEK293-RXFP1)
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
cAMP or pERK assay kit
-
Multi-well plates (96- or 384-well)
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the old and new batches of this compound in DMSO.
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of both batches of this compound in assay buffer or cell culture medium. Include a vehicle control (DMSO).
-
Cell Treatment: Remove the cell culture medium and add the diluted compounds to the cells. Incubate for the desired time period (e.g., 15-30 minutes for signaling pathway activation).
-
Assay Measurement: Perform the cAMP or pERK assay according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., cAMP concentration or pERK signal) against the log of the compound concentration. Fit a four-parameter logistic curve to the data to determine the EC50 for each batch.
-
Comparison: Compare the EC50 values of the new and old batches. A significant deviation may indicate a difference in potency.
Visualizations
References
- 1. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Selection for a Consistent AZD5462 Response in Cancer Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cancer cell lines to study the effects of AZD5462, a selective oral allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). While this compound is primarily being investigated for heart failure, its target, RXFP1, and the associated relaxin signaling pathway are implicated in the progression of various cancers, making it a potential target for oncological research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1] Allosteric agonists bind to a site on the receptor different from the endogenous ligand binding site, leading to a conformational change that activates the receptor. In the context of its development for heart failure, this compound has been shown to activate downstream signaling pathways similar to the natural ligand, relaxin-2, promoting beneficial cardiovascular effects.[1][2]
Q2: Why is this compound of interest in cancer research?
While this compound itself is not yet extensively studied in oncology, its target, RXFP1, is expressed in various cancer types and its activation by the natural ligand, relaxin, has been shown to influence tumor progression.[2][3] The relaxin/RXFP1 signaling pathway can impact cell proliferation, migration, invasion, and resistance to therapy.[4][5] Therefore, this compound can be a valuable tool to probe the role of RXFP1 activation in different cancer models.
Q3: Which cancer types are most relevant for studying this compound?
The relaxin/RXFP1 signaling pathway has been implicated in a variety of cancers, including:
-
Prostate Cancer: Studies have shown that relaxin can promote the growth and invasiveness of prostate cancer cell lines such as LNCaP and PC3.[5][6]
-
Ovarian Cancer: An autocrine relaxin/RXFP1 signaling loop has been identified as essential for in vivo tumorigenesis, cell proliferation, and viability in ovarian cancer cell lines like OVCAR8 and SKOV3.[4][6]
-
Breast Cancer: Relaxin has been shown to enhance the in-vitro invasiveness of breast cancer cell lines, such as MDA-MB-231.[7]
-
Glioblastoma: The relaxin/RXFP1 system has been identified as a promoter of tumor cell migration and tissue invasion in glioblastoma.[8]
Q4: How do I select a suitable cell line for my this compound experiments?
The key to obtaining a consistent response to this compound is to select cell lines that express functional RXFP1. Here are the recommended steps for cell line selection:
-
Confirm RXFP1 Expression: The first step is to verify that your cell line of interest expresses RXFP1. This can be done at the mRNA level using RT-qPCR or at the protein level using Western blotting or flow cytometry. The Human Protein Atlas provides a summary of RXFP1 expression in various cancer tissues and cell lines.[5]
-
Functional Receptor Validation: The presence of the receptor does not guarantee a functional response. It is crucial to confirm that the expressed RXFP1 is functional. This can be achieved by treating the cells with the natural ligand, relaxin, and measuring a downstream effect, such as an increase in cell migration or the activation of signaling pathways like MAPK or PI3K/Akt.
-
Consider the Endogenous Ligand Expression: Some cancer cell lines may have an autocrine or paracrine relaxin signaling loop, meaning they produce and respond to their own relaxin.[4] Understanding the endogenous expression of relaxin in your chosen cell line is important for interpreting the effects of an exogenous agonist like this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable response to this compound treatment. | 1. Low or absent RXFP1 expression in the selected cell line. 2. The expressed RXFP1 receptor is non-functional. 3. The concentration of this compound is too low. 4. The incubation time is not optimal. | 1. Verify RXFP1 expression using RT-qPCR or Western blot. Select a different cell line with known high RXFP1 expression. 2. Test the functionality of the receptor using the natural ligand, relaxin, as a positive control. 3. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration. 4. Conduct a time-course experiment to identify the optimal duration of treatment. |
| High variability in experimental results. | 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Cell line heterogeneity. 3. Inconsistent this compound preparation and storage. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Consider single-cell cloning to establish a more homogeneous cell population. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution and store it according to the manufacturer's recommendations. |
| Unexpected or contradictory results (e.g., decreased proliferation when an increase was expected). | 1. The relaxin/RXFP1 signaling pathway can have dual roles (pro- or anti-tumor) depending on the cellular context and cancer type. 2. Off-target effects of this compound at high concentrations. | 1. Thoroughly review the literature for the specific role of relaxin signaling in your cancer type of interest. The observed effect might be context-dependent. 2. Ensure you are using this compound at concentrations where it is selective for RXFP1. Perform control experiments with a structurally unrelated RXFP1 agonist if available. |
Data Summary
The following table summarizes qualitative data on the role of the relaxin/RXFP1 axis in various cancer cell lines based on existing literature. Note that direct quantitative data for this compound is limited, and these findings are primarily based on studies using relaxin or targeting RXFP1 expression.
| Cell Line | Cancer Type | RXFP1 Expression | Observed Effects of Relaxin/RXFP1 Activation | Reference |
| LNCaP | Prostate Cancer | Expressed | Increased migration, invasion, and proliferation. | [6] |
| PC3 | Prostate Cancer | Expressed | Increased migration, invasion, and proliferation. | [6] |
| OVCAR8 | Ovarian Cancer | Expressed | Essential for in vivo tumorigenesis, cell proliferation, and viability. | [6][9] |
| SKOV3 | Ovarian Cancer | Expressed | Essential for in vivo tumorigenesis, cell proliferation, and viability. | [9] |
| MDA-MB-231 | Breast Cancer | Expressed | Enhanced in-vitro invasiveness. | [7] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Transwell Invasion Assay
This protocol is designed to evaluate the effect of this compound on the invasive potential of cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C to allow for solidification.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Treatment: In the lower chamber of the 24-well plate, add complete medium (containing serum as a chemoattractant) with or without different concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Protocol 3: Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for a specified time. Include both positive and negative controls.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates RXFP1, leading to downstream signaling cascades.
Experimental Workflow for Cell Line Selection
Caption: A stepwise workflow for selecting suitable cell lines.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot lack of response to this compound.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Expression of RXFP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Relaxin/RXFP1 Signaling in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relaxin enhances in-vitro invasiveness of breast cancer cell lines by upregulation of S100A4/MMPs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. JCI - Inhibition of relaxin autocrine signaling confers therapeutic vulnerability in ovarian cancer [jci.org]
Preventing AZD5462 degradation in experimental setups
This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD5462. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to the handling, storage, and use of this compound in experimental setups to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally available allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] RXFP1 is a G-protein coupled receptor (GPCR) that, upon activation, is involved in various physiological processes, including the regulation of cardiovascular and renal function. This compound is being investigated as a potential therapeutic for heart failure.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. Recommendations for storage are summarized in the table below.
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO. For in vivo experiments, it is often formulated in a vehicle containing a combination of solvents. It is crucial to prepare working solutions freshly for each experiment to minimize degradation.[3]
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to this compound degradation?
A4: Yes, inconsistent results can be a sign of compound instability. Degradation of this compound can lead to a lower effective concentration, resulting in reduced or variable biological activity. Refer to the troubleshooting guide below for potential causes and solutions.
Q5: What are the known metabolic pathways of this compound?
A5: In vivo, this compound is metabolized primarily through oxygenation and glucuronidation.[4] While this is different from chemical degradation in an experimental setup, it is useful to be aware of its metabolic fate in biological systems.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise from the improper handling and storage of this compound, leading to its degradation.
| Observed Issue | Potential Cause of Degradation | Recommended Solution |
| Reduced or no biological activity in assays | Compound Degradation: this compound may have degraded due to improper storage or handling. | - Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in Table 1.- Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.[3]- Use High-Quality Solvents: Use anhydrous, high-purity solvents for preparing solutions. |
| Precipitate formation in working solution | Poor Solubility/Stability: The compound may be precipitating out of solution, especially in aqueous buffers. | - Optimize Solvent System: Refer to the formulation protocols in Table 2 for suitable solvent systems.- Sonication: Gentle sonication may help in dissolving the compound.[3]- pH Adjustment: Although specific data is unavailable, the amide and carboxylic acid moieties in this compound suggest potential susceptibility to hydrolysis at extreme pH. Maintain solutions at a neutral pH where possible. |
| Inconsistent results between experiments | Variable Compound Integrity: Inconsistent handling procedures can lead to varying levels of degradation. | - Standardize Protocols: Ensure all experimental steps, from solution preparation to assay execution, are standardized.- Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect from Light: As a general precaution for complex organic molecules, protect solutions from direct light exposure. |
| Gradual loss of activity in long-term experiments | Instability in Experimental Media: this compound may degrade over time in aqueous cell culture media or assay buffers. | - Time-Course Experiments: If possible, perform time-course experiments to assess the stability of this compound under your specific assay conditions.- Replenish Compound: For long-term incubations, consider replenishing the media with freshly prepared this compound at regular intervals. |
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | For shorter-term storage. |
Data summarized from MedchemExpress product information.
Table 2: Formulation Protocols for this compound In Vivo Working Solutions
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.59 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.59 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.59 mM) |
It is recommended to prepare these solutions fresh on the day of use. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[3]
Experimental Protocol: Preparation of this compound Working Solution (Example)
This protocol is an example of how to prepare a working solution for a cell-based assay.
-
Prepare Stock Solution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Using newly opened, anhydrous DMSO, prepare a 10 mM stock solution. For example, add 1.836 mL of DMSO to 10 mg of this compound (MW: 544.66 g/mol ).
-
Mix thoroughly by vortexing or gentle sonication until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Visually inspect the working solutions for any signs of precipitation.
-
Visualizations
This compound Mechanism of Action: RXFP1 Signaling Pathway
This compound acts as an agonist at the RXFP1 receptor, a G-protein coupled receptor. The binding of this compound is thought to initiate a conformational change in the receptor, leading to the activation of associated G-proteins and downstream signaling cascades.
Caption: Simplified RXFP1 signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Stability
This workflow outlines a general approach to proactively assess the stability of this compound under specific experimental conditions.
Caption: Workflow for evaluating this compound stability.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram illustrates the logical steps to follow when troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent results.
References
Technical Support Center: Mitigating Potential AZD5462-Induced Headache in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the selective oral allosteric RXFP1 agonist, AZD5462. While preclinical and early clinical data indicate that this compound is well-tolerated, this guide addresses the proactive management of potential headache-like side effects in animal models, a critical step in the comprehensive characterization of any novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: Is headache a known side effect of this compound in preclinical studies?
A1: Currently, publicly available preclinical data for this compound in rats and cynomolgus monkeys, as well as Phase I clinical trial data in healthy volunteers, describe the compound as being "well tolerated," with no specific mention of headache as an adverse event. However, comprehensive preclinical safety assessment involves monitoring for a wide range of potential side effects, including headache-like behaviors. This guide provides a framework for researchers to proactively assess and mitigate such potential effects.
Q2: What is the proposed mechanism of action for this compound, and how might it relate to headache?
A2: this compound is a selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). RXFP1 activation is known to trigger several downstream signaling pathways, including the Gs-cAMP pathway, and is being investigated for its therapeutic potential in heart failure due to its vasodilatory and anti-fibrotic effects. The relationship between RXFP1 agonism and headache is not well-established. Interestingly, some research suggests that central activation of RXFP1 may have analgesic effects in inflammatory pain models. However, given that many factors can contribute to drug-induced headache, it is prudent to monitor for any potential headache-like phenotypes during preclinical evaluation.
Q3: What are the key behavioral indicators of headache-like pain in rodents?
A3: Since rodents cannot verbally report pain, researchers rely on a constellation of behavioral indicators to infer headache-like states. These include:
-
Mechanical Allodynia: Increased sensitivity to non-painful stimuli, particularly around the head and face (trigeminal region). This is a hallmark of migraine in humans.
-
Photophobia (Light Aversion): An aversion to bright light, another common symptom of migraine.
-
Spontaneous Pain Behaviors: Increased grooming of the face, head scratching, and squinting.
-
Reduced General Activity: Decreased locomotion, exploration, and consumption of food and water can be general indicators of malaise or pain.
Q4: How can I differentiate between a headache-like side effect and general toxicity?
A4: This is a critical consideration. A key differentiator is the presentation of specific behaviors associated with headache (e.g., trigeminal allodynia, photophobia) in the absence of more global signs of toxicity such as significant weight loss, lethargy, or organ damage. A thorough toxicological workup should be conducted in parallel with behavioral assessments. If headache-like behaviors are observed at doses that are otherwise well-tolerated, it is more likely to be a specific pharmacological effect.
Q5: What pharmacological interventions can be used to mitigate potential drug-induced headache in preclinical models?
A5: If headache-like behaviors are observed, pharmacological interventions can be used for mitigation and to probe the underlying mechanism. Agents to consider include:
-
CGRP Receptor Antagonists: Calcitonin gene-related peptide (CGRP) is a key mediator of migraine. The use of CGRP antagonists can help determine if the observed headache-like phenotype is mediated by this pathway.
-
Triptans: These 5-HT1B/1D receptor agonists are a standard treatment for migraine. Their efficacy in a preclinical model can suggest a migrainous-like mechanism.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can be effective in mitigating inflammatory pain.
It is important to note that the administration of these agents can impact the primary study endpoints and should be carefully considered in the experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased head scratching or facial grooming in this compound-treated animals. | Potential headache-like symptom; local irritation; general toxicity. | 1. Perform a detailed behavioral assessment for other headache-related behaviors (trigeminal allodynia, photophobia). 2. Conduct a thorough physical examination for any signs of local irritation at the site of administration. 3. Review general toxicity data (body weight, food/water intake, clinical observations) to rule out systemic effects. |
| Conflicting results in photophobia assays. | Inconsistent light intensity; inadequate habituation; anxiety-like behavior confounding results. | 1. Ensure consistent and calibrated light intensity across all test chambers. 2. Follow a strict habituation protocol to the testing environment. 3. Run a parallel open field test to assess for general anxiety. A preference for the dark in the light/dark box without a corresponding decrease in center time in the open field is more indicative of photophobia. |
| High variability in von Frey test results for trigeminal allodynia. | Improper filament application; stress in the animals; inconsistent testing environment. | 1. Ensure the von Frey filaments are applied perpendicularly to the skin with just enough force to cause buckling. 2. Provide adequate acclimation time for the animals to the testing apparatus. 3. Maintain a quiet and consistent testing environment to minimize stress. |
| No observed effect of mitigating agents (e.g., CGRP antagonist) on headache-like behaviors. | The headache-like phenotype may not be mediated by the targeted pathway; incorrect dosing or timing of the mitigating agent. | 1. Consider alternative mechanisms and test other classes of mitigating agents (e.g., triptans, NSAIDs). 2. Review the literature for appropriate dosing and pharmacokinetic data for the mitigating agent in the chosen species. 3. Ensure the mitigating agent is administered at an appropriate time relative to the peak onset of the headache-like behaviors. |
Experimental Protocols
Assessment of Trigeminal Allodynia using von Frey Filaments
Objective: To quantify mechanical sensitivity in the trigeminal region as an indicator of headache-like pain.
Materials:
-
A set of calibrated von Frey filaments (e.g., 0.008 g to 15 g).
-
Elevated wire mesh platform.
-
Testing chambers that allow for observation of the animal's head.
Procedure:
-
Acclimation: Place the animal in the testing chamber on the elevated mesh platform for at least 15-30 minutes before testing to allow for habituation.
-
Filament Selection: Begin with a mid-range filament (e.g., 0.4 g).
-
Filament Application: Apply the filament perpendicularly to the periorbital region (the area around the eye), avoiding the vibrissae, with enough force to cause the filament to bend slightly. Hold for 3-5 seconds.
-
Response Criteria: A positive response is a brisk head withdrawal, head shaking, or wiping the face with the forepaw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next thickest filament.
-
If there is a positive response, use the next thinnest filament.
-
Continue this pattern until a series of responses and non-responses is established to determine the 50% withdrawal threshold.
-
Assessment of Photophobia using a Light/Dark Box Test
Objective: To assess light-aversive behavior as a surrogate for photophobia.
Materials:
-
Light/dark box apparatus with a light and a dark compartment.
-
Light source with adjustable and calibrated intensity.
-
Video tracking software.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the light intensity in the light compartment to a high level (e.g., 27,000 lux).
-
Test Initiation: Gently place the animal in the center of the light compartment.
-
Data Collection: Allow the animal to freely explore the apparatus for a set duration (e.g., 10-30 minutes). Record the time spent in the light versus the dark compartment and the number of transitions between compartments using video tracking software.
-
Interpretation: A significant decrease in the time spent in the light compartment in the this compound-treated group compared to the control group suggests photophobia.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound via the RXFP1 receptor.
Validation & Comparative
A Comparative Analysis of AZD5462 and Serelaxin in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs for heart failure, AZD5462 and serelaxin (B13411825). Both agents target the relaxin family peptide receptor 1 (RXFP1), offering a novel therapeutic avenue for this complex syndrome. This document summarizes their mechanisms of action, presents available preclinical and clinical data, and outlines the experimental protocols employed in key studies.
At a Glance: Key Differences and Developmental Status
This compound, a selective oral allosteric agonist of RXFP1, is in the early stages of clinical development, having completed Phase I trials in healthy volunteers.[1] In contrast, serelaxin, a recombinant form of human relaxin-2, has undergone extensive investigation in large-scale Phase II and Phase III clinical trials in patients with acute heart failure (AHF).[2][3][4] The primary distinction lies in their route of administration and current developmental phase, with this compound positioned as a potential chronic oral therapy and serelaxin studied as an intravenous treatment for acute decompensation.
Mechanism of Action: Targeting the RXFP1 Receptor
Both this compound and serelaxin exert their effects by activating the RXFP1 receptor, a G-protein coupled receptor.[5] Activation of this receptor triggers a cascade of downstream signaling events that are potentially beneficial in heart failure.
Serelaxin , being the recombinant form of the natural ligand, has a well-characterized mechanism. It induces vasodilation through the production of nitric oxide, leading to reduced systemic and pulmonary vascular resistance.[2][6] Additionally, it exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, and has been shown to protect organs from damage.[2][7][8]
This compound is designed to mimic the signaling of human relaxin-2 at the RXFP1 receptor.[5][9] Preclinical studies have shown that it activates similar downstream pathways to relaxin H2.[5][10]
Below is a diagram illustrating the signaling pathways associated with RXFP1 activation by these agonists.
Preclinical and Clinical Data: A Comparative Overview
Direct head-to-head comparative studies of this compound and serelaxin are not yet available. The following tables summarize the existing data from independent studies to facilitate an indirect comparison.
Preclinical Data: this compound in a Cynomolgus Monkey Model of Heart Failure
This compound has been evaluated in a preclinical model of heart failure with reduced ejection fraction (HFrEF) in aged, obese cynomolgus monkeys.[11]
| Parameter | Vehicle | This compound |
| Efficacy | ||
| Change in LVEF | No significant change | Significant improvement |
| Safety | ||
| Mean Arterial Blood Pressure | No significant change | No significant change |
| Heart Rate | No significant change | No significant change |
Pharmacokinetic Profile of this compound in Cynomolgus Monkeys [11]
| Parameter | Value |
| Clearance | 9.1 mL/min/kg |
| Volume of Distribution | 0.56 L/kg |
| IV Half-life | 4.7 hours |
| Oral Half-life | 7.2 hours |
| Oral Bioavailability | 12% |
Clinical Data: this compound Phase I Study in Healthy Volunteers
A Phase I randomized, double-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy participants.[9]
| Parameter | Details |
| Doses | SAD: 20, 80, 400, 750, 1000 mgMAD: 40, 120, 250, 500 mg BID for 10 days |
| Safety and Tolerability | Generally well tolerated with no major safety concerns. Most common adverse events were GI disorders, headache, and orthostatic heart rate increase without hypotension.[12] |
| Pharmacokinetics | Rapidly absorbed (median Tmax 0.53-1.75 hr).[12][9] Terminal half-life after a single dose was 3-6 hours.[12][9] |
Clinical Data: Serelaxin in Acute Heart Failure (RELAX-AHF & RELAX-AHF-2 Trials)
Serelaxin has been extensively studied in patients with acute heart failure in large clinical trials.
RELAX-AHF Trial: Key Efficacy and Safety Outcomes [3]
| Endpoint | Serelaxin (30 µg/kg/day) | Placebo | p-value |
| Primary Endpoints | |||
| Change in VAS AUC for dyspnea to Day 5 | 448 mm x h improvement | - | 0.007 |
| Moderate/marked dyspnea improvement (Likert) at 24h | 27% | 26% | 0.70 |
| Secondary Endpoints | |||
| Cardiovascular death at Day 180 | 42 deaths | 65 deaths | 0.019 |
| CV death or rehospitalization for HF/renal failure at Day 60 | No significant difference | - | - |
RELAX-AHF-2 Trial: Primary Efficacy Endpoints [13]
| Endpoint | Serelaxin (30 µg/kg/day) | Placebo | p-value |
| Cardiovascular mortality at 180 days | 8.7% | 8.9% | 0.77 |
| Worsening heart failure at 5 days | 6.9% | 7.7% | 0.19 |
Hemodynamic Effects of Serelaxin in AHF Patients [14]
| Parameter | Serelaxin vs. Placebo (Peak change during first 8h) | p-value |
| Pulmonary Capillary Wedge Pressure (PCWP) | -2.44 mmHg | 0.004 |
| Cardiac Index (CI) | No significant effect | - |
| Mean Pulmonary Artery Pressure (PAP) | -5.17 mmHg (at 4h) | <0.0001 |
Experimental Protocols
Cynomolgus Monkey Heart Failure Model (for this compound)
While specific details of the induction of heart failure in the cynomolgus monkey model used for this compound are proprietary, a general workflow for such a study is outlined below. These models often involve inducing cardiac dysfunction through methods like rapid atrial pacing or coronary artery ligation to mimic human heart failure.
RELAX-AHF Clinical Trial Protocol (for Serelaxin)
The RELAX-AHF trial was a multicenter, randomized, double-blind, placebo-controlled study.[3]
-
Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on chest radiograph, elevated natriuretic peptides, mild-to-moderate renal insufficiency, and a systolic blood pressure >125 mmHg.[3]
-
Intervention: Patients were randomized 1:1 to receive either a 48-hour intravenous infusion of serelaxin (30 µg/kg per day) or a placebo, in addition to standard care.[3]
-
Primary Endpoints:
-
Secondary Endpoints: Included cardiovascular death or rehospitalization for heart or renal failure at day 60, and cardiovascular death at day 180.[3]
Summary and Future Perspectives
This compound and serelaxin represent two distinct approaches to leveraging the therapeutic potential of the relaxin pathway in heart failure. This compound, as an oral agent, holds promise for the chronic management of heart failure, and its early clinical development is encouraging. Serelaxin, while demonstrating some positive effects on symptoms and mortality in one major trial, did not meet its primary endpoints in a subsequent confirmatory trial for acute heart failure.
The development of this compound will be closely watched as it progresses into later-phase clinical trials in patients with chronic heart failure. Future research may also explore the potential of combining RXFP1 agonists with other heart failure therapies. The contrasting clinical outcomes of serelaxin highlight the complexities of treating acute heart failure and underscore the need for continued research to identify the patient populations most likely to benefit from this therapeutic class.
References
- 1. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX‐AHF‐2 study [escholarship.org]
- 2. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of serelaxin in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 7. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxin/serelaxin for cardiac dysfunction and heart failure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 12. academic.oup.com [academic.oup.com]
- 13. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 14. A randomized, double-blind, placebo-controlled, multicentre study to assess haemodynamic effects of serelaxin in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RXFP1 Agonists: AZD5462 vs. AZD3427 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of AZD5462 and AZD3427, two clinical-stage agonists of the Relaxin Family Peptide Receptor 1 (RXFP1) developed by AstraZeneca. For a broader context, this guide also includes data on the preclinical tool compound ML290 and the recombinant human relaxin-2, serelaxin.
The activation of RXFP1, a G-protein coupled receptor, is a promising therapeutic strategy for conditions such as heart failure due to its role in mediating vasodilation, anti-fibrotic, and anti-inflammatory effects.[1][2] This document summarizes key in vitro and in vivo data, presents detailed experimental methodologies, and visualizes critical pathways and workflows to aid researchers in understanding the nuances of these compounds.
Overview of Compared RXFP1 Agonists
-
This compound: An orally available, small molecule allosteric agonist of RXFP1.[3][4] It is currently in Phase II clinical trials for heart failure.[4]
-
AZD3427: A long-acting, recombinant human relaxin-2 analog. It is a fusion protein composed of a single relaxin-2 peptide and the Fc fragment of human IgG1, designed to extend its half-life for less frequent, subcutaneous administration.[5][6] AZD3427 is also in Phase II clinical development for heart failure and pulmonary hypertension.[1][7]
-
ML290: A first-in-class small molecule RXFP1 agonist identified through high-throughput screening, serving as a crucial tool for preclinical research.[8][9]
-
Serelaxin: A recombinant form of the native human relaxin-2 peptide.[10][11] While it has been investigated in clinical trials for acute heart failure, its short half-life presents a therapeutic challenge.[10][12]
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the available quantitative data for the compared RXFP1 agonists.
Table 1: In Vitro Potency of RXFP1 Agonists
| Compound | Assay | Cell Line | Potency (EC50/pEC50) | Reference |
| This compound | cAMP Production | Human CHO | pEC50 = 7.7 | [13] |
| cAMP Production | Human HEK-293 | pEC50 = 7.4 | [13] | |
| cAMP Production | Cynomolgus Monkey HEK-293 | pEC50 = 7.4 | [13] | |
| cAMP Production | Rat CHO | pEC50 = 5.29 | [13] | |
| cGMP Production | Not Specified | EC50 = 50 nM | [14] | |
| ERK Phosphorylation | Not Specified | EC50 = 6.3 nM | [14] | |
| Porcine Relaxin | cAMP Production | Human HEK-293-RXFP1 | EC50 = 203 pM (384-well) / 494 pM (1536-well) | [15] |
| ML290 | cAMP Production | Not Specified | EC50 ≈ 100 nM | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration | Clearance | Volume of Distribution (Vss) | Half-life (t½) | Oral Bioavailability | Reference |
| Rat | IV (1 mg/kg) | 24 mL/min/kg | 0.98 L/kg | 1.2 h | 58% | [13] |
| Oral (2 mg/kg) | - | - | 2.9 h | [13] | ||
| Cynomolgus Monkey | IV (2 mg/kg) | 9.1 mL/min/kg | 0.56 L/kg | 4.7 h | 12% | [13] |
| Oral (5 mg/kg) | - | - | 7.2 h | [13] |
Table 3: Pharmacokinetic Parameters of AZD3427
| Species | Administration | Terminal Half-life (t½) | Key Finding | Reference |
| Cynomolgus Monkey | Subcutaneous | 112-120 hours | Significantly extended half-life suitable for weekly dosing | [5] |
| Human (Heart Failure Patients) | Subcutaneous | 13-14 days | Favorable pharmacokinetic profile for long-term treatment | [16][17] |
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
Activation of RXFP1 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15] This in turn activates Protein Kinase A (PKA). RXFP1 can also signal through other pathways, including the activation of the ERK/MAPK pathway, which is involved in cell proliferation and differentiation.[14]
Caption: Simplified RXFP1 signaling cascade.
Experimental Workflow: In Vitro cAMP Assay
The measurement of intracellular cAMP levels is a primary method for quantifying the activity of RXFP1 agonists. A common technique is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Workflow for a typical in vitro cAMP assay.
Experimental Workflow: In Vivo Hemodynamic Assessment
Preclinical evaluation of RXFP1 agonists often involves assessing their effects on cardiovascular parameters in animal models, such as the cynomolgus monkey, which is a translatable model for heart failure.[2][5]
Caption: Generalized workflow for in vivo studies.
Experimental Protocols
In Vitro cAMP Assay Protocol
Objective: To determine the potency (EC50) of an RXFP1 agonist in stimulating cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).[15]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Phosphodiesterase 4 (PDE4) inhibitor (e.g., Ro 20-1724).[15]
-
Test compounds (RXFP1 agonists) at various concentrations.
-
HTRF cAMP assay kit.
-
384-well or 1536-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of TR-FRET detection.
Procedure:
-
Cell Seeding: Seed HEK293-RXFP1 cells into a 384-well plate at a density of approximately 8,000 cells per well and allow them to attach overnight at 37°C in a 5% CO2 incubator.[18]
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Assay: a. Add a PDE4 inhibitor, such as Ro 20-1724, to each well to prevent the degradation of cAMP and amplify the signal.[18] b. Add the diluted test compounds to the wells. c. Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator to allow for receptor stimulation and cAMP production.[15]
-
Detection: a. Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.[18] b. Incubate the plate at room temperature for 30-60 minutes to allow for the detection reaction to occur.[18]
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET-compatible plate reader. b. The signal is inversely proportional to the amount of cAMP produced. c. Plot the data as a dose-response curve and calculate the EC50 value using a suitable software.
In Vitro ERK Phosphorylation Assay Protocol
Objective: To measure the ability of an RXFP1 agonist to induce the phosphorylation of ERK1/2.
Materials:
-
Cells expressing RXFP1.
-
Serum-free cell culture medium.
-
Test compounds (RXFP1 agonists) at various concentrations.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blotting equipment or an in-cell western assay system.
Procedure (based on a general Western blotting protocol):
-
Cell Culture and Serum Starvation: Culture cells to approximately 80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.[19]
-
Agonist Stimulation: Treat the cells with various concentrations of the RXFP1 agonist for a predetermined time (e.g., 5-15 minutes).[20]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and then incubate with the appropriate secondary antibody for 1 hour at room temperature. f. Detect the signal using a suitable detection reagent.
-
Stripping and Re-probing: a. Strip the membrane to remove the bound antibodies. b. Re-probe the same membrane with an antibody against total-ERK1/2 to normalize for protein loading.[19]
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK and total-ERK. b. Express the results as the ratio of phospho-ERK to total-ERK and plot the dose-response curve to determine the EC50.
Conclusion
This compound and AZD3427 represent two distinct and promising approaches to RXFP1 agonism for the treatment of heart failure. This compound offers the convenience of oral administration as a small molecule, while AZD3427 provides a long-acting profile suitable for infrequent subcutaneous injections. The choice between these or other RXFP1 agonists will depend on the specific therapeutic context and desired pharmacological profile. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel RXFP1 modulators.
References
- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 5. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD 3427 - AdisInsight [adisinsight.springer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serelaxin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Relaxin Receptor RXFP1 Agonist AZD3427 in the Treatment of Heart Failure: A Phase 1a/b, First‐in‐Human, Randomized, Single‐Blind, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Relaxin Receptor RXFP1 Agonist AZD3427 in the Treatment of Heart Failure: A Phase 1a/b, First-in-Human, Randomized, Single-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Cross-Species Pharmacodynamic Comparison of AZD5462: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacodynamics of AZD5462, a novel small molecule RXFP1 agonist, across different species. The guide includes comparisons with other RXFP1 agonists, details of experimental protocols, and visualizations of key biological pathways.
Executive Summary
This compound is a selective, orally available small molecule agonist of the relaxin family peptide receptor 1 (RXFP1) in development for the treatment of heart failure.[1][2] Preclinical and early clinical studies have demonstrated its potential to improve cardiac function. This guide synthesizes available pharmacodynamic data for this compound in rats, cynomolgus monkeys, and humans, and compares it with other RXFP1 agonists, namely the long-acting peptide analog AZD3427 and the recombinant human relaxin-2, serelaxin.
Mechanism of Action: RXFP1 Signaling Pathway
This compound acts as an agonist at the RXFP1, a G protein-coupled receptor.[1] Activation of RXFP1 initiates a cascade of intracellular signaling events that are believed to mediate the beneficial cardiovascular effects. The binding of an agonist like this compound to RXFP1 can lead to the activation of multiple G proteins, including Gαs, Gαi, and Gαo.[3][4] This differential coupling results in the modulation of several downstream signaling pathways, including:
-
Adenylyl Cyclase (AC) / cyclic AMP (cAMP) Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3]
-
Phosphoinositide 3-Kinase (PI3K) / Nitric Oxide (NO) Pathway: Activation via Gαi can lead to the activation of PI3K, which in turn can activate nitric oxide synthase (NOS) and increase the production of nitric oxide, a potent vasodilator.[5][6]
The diagram below illustrates the key signaling events following RXFP1 activation.
Cross-Species Pharmacodynamic Comparison
The following tables summarize the key pharmacodynamic parameters of this compound across different species and provide a comparison with other RXFP1 agonists.
Table 1: In Vitro Potency of this compound
| Species | Cell Line | Parameter | Value | Reference |
| Human | CHO | pEC50 (cAMP) | 7.7 | [7] |
| Human | HEK-293 | pEC50 (cAMP) | 7.4 | [7] |
| Cynomolgus Monkey | HEK-293 | pEC50 (cAMP) | 7.4 | [7] |
| Rat | CHO | pEC50 (cAMP) | 5.29 | [7] |
Table 2: Preclinical and Clinical Pharmacodynamics of this compound
| Species | Model | Key Findings | Reference |
| Rat | - | Well tolerated. | [8] |
| Cynomolgus Monkey | Heart Failure with Reduced Ejection Fraction (HFrEF) | Significant improvements in cardiac ejection fraction. No significant changes in mean arterial blood pressure or heart rate. | [7][8] |
| Human | Healthy Volunteers (Phase I) | Generally well tolerated. Dose-dependent increase in plasma renin. |
Table 3: Comparison of RXFP1 Agonists
| Drug | Type | Key Pharmacodynamic Effects | Species | Reference |
| This compound | Small Molecule | Improved cardiac ejection fraction. | Cynomolgus Monkey | [7][8] |
| AZD3427 | Long-acting Peptide Analog | Numerical increases in stroke volume and estimated glomerular filtration rate. | Human (Heart Failure Patients) | [9] |
| Serelaxin | Recombinant Human Relaxin-2 | Vasodilation, increased cardiac output. | Human | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound.
Preclinical Evaluation in Cynomolgus Monkey Heart Failure Model
A translatable cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF) was utilized to assess the therapeutic potential of this compound.[8] While specific details of the model induction were not available in the reviewed literature, a similar model used for AZD3427 involved feeding cynomolgus monkeys a high-fat diet for at least two years to induce cardiac dysfunction and metabolic syndrome.[10]
-
Treatment: this compound was administered for 8 weeks.[8]
-
Assessments: Functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were measured at weeks 9, 13, and 17. Heart rate and mean arterial blood pressure were also monitored.[8]
Phase I Clinical Trial in Healthy Volunteers
A randomized, single-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[10]
-
Participants: Healthy volunteers, including cohorts of Japanese descent.
-
Dosing:
-
Single Ascending Dose (SAD): Participants received a single dose of this compound or placebo.
-
Multiple Ascending Dose (MAD): Participants received multiple doses of this compound or placebo for up to 10 days.
-
-
Key Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters were also assessed.
The workflow for a typical first-in-human clinical trial, similar to the one conducted for this compound, is outlined below.
Conclusion
This compound demonstrates promising pharmacodynamic effects in preclinical models and is well-tolerated in early human studies. Its mechanism of action through the RXFP1 receptor offers a novel approach for the treatment of heart failure. Further comparative studies will be essential to fully elucidate its therapeutic potential relative to other RXFP1 agonists and existing heart failure therapies. The ongoing Phase IIb clinical trial will provide crucial efficacy and safety data in patients with chronic heart failure.
References
- 1. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 2. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 3. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxin family peptide receptor (RXFP1) coupling to G(alpha)i3 involves the C-terminal Arg752 and localization within membrane Raft Microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 8. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Lack of Independent Studies Clouds Reproducibility of AZD5462's Effects
Cambridge, MA – The promising preclinical and early clinical results for AZD5462, a novel small molecule agonist of the relaxin family peptide receptor 1 (RXFP1) for the potential treatment of heart failure, have yet to be independently reproduced, raising questions about the robustness and broader applicability of its therapeutic effects. While data from the developer, AstraZeneca, suggests significant potential, the absence of validation from independent research groups makes a comprehensive assessment of the reproducibility of its effects challenging for the scientific and drug development communities.
This compound is being investigated as a potential therapy for heart failure, a condition where the heart cannot pump enough blood to meet the body's needs.[1] It acts by selectively activating RXFP1, a receptor for the hormone relaxin, which is known to have cardio-protective effects, including vasodilation and anti-fibrotic properties.[1][2]
This guide provides a comparative overview of the available data on this compound and other RXFP1 agonists in development, highlighting the current evidence and the critical need for independent verification of the initial findings.
Preclinical Data: A Promising Start in Animal Models
Initial preclinical studies on this compound, conducted by AstraZeneca, have shown encouraging results in a cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).[3][4][5] Treatment with this compound led to significant improvements in cardiac function, specifically an increase in left ventricular ejection fraction (LVEF), without notable changes in heart rate or mean arterial blood pressure.[2][4][5]
Table 1: Preclinical Data on this compound and Alternative RXFP1 Agonists
| Compound | Model | Key Findings | Source |
| This compound | Cynomolgus Monkey (HFrEF) | Improved cardiac ejection fraction. No significant changes in mean arterial blood pressure or heart rate. | [2][3][4] |
| BMS-986259 | Rodent Models | Mimics the properties of H2-relaxin. | [6] |
| TX-000045 (TX45) | Rat (MCT-induced PH) | Decreased right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and Fulton's Index. | |
| mRNA-0184 | Non-human Primates | Describes the pharmacokinetics of Rel2-vlk mRNA and translated Rel2-vlk protein. | [7] |
Experimental Protocol: Cynomolgus Monkey Model of Heart Failure
While specific, detailed protocols from independent studies are unavailable, the developer-reported studies in cynomolgus monkeys with heart failure with reduced ejection fraction (HFrEF) likely involved the following general steps:
-
Induction of Heart Failure: Aged, obese cynomolgus monkeys were often used as they can spontaneously develop conditions mimicking human heart failure.[3]
-
Treatment Administration: this compound was administered orally.
-
Monitoring of Cardiac Function: Key parameters such as left ventricular ejection fraction (LVEF), heart rate, and mean arterial blood pressure were monitored over the course of the study.[2][4]
Clinical Data: Early Human Trials Show Safety
A Phase I clinical trial in healthy volunteers has been completed for this compound, demonstrating that the drug was generally well-tolerated.[2][5][8] The study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.[8][9][10] A Phase IIb study (LUMINARA) is currently underway to evaluate the efficacy of this compound in patients with chronic heart failure.
Table 2: Clinical Trial Data for this compound and Alternative RXFP1 Agonists
| Compound | Phase | Population | Key Findings | Source |
| This compound | Phase I | Healthy Volunteers | Generally well-tolerated. Assessed safety, tolerability, and pharmacokinetics. | [2][5][8][9][10] |
| BMS-986259 | Phase I | Healthy Volunteers | Generally safe and well-tolerated. | [11] |
| TX-000045 (TX45) | Phase Ia | Healthy Volunteers | Well-tolerated with no observed immunogenicity. Favorable pharmacokinetic and pharmacodynamic relationship. | [12] |
| mRNA-0184 | Phase I | Healthy Volunteers & Heart Failure Patients | Investigating safety, tolerability, and protein expression. | [13][14] |
Experimental Protocol: Phase I Clinical Trial in Healthy Volunteers
The Phase I trial for this compound in healthy volunteers was a randomized, single-blind, placebo-controlled study to assess safety, tolerability, and pharmacokinetics following single and multiple ascending doses.[8] Key aspects of the protocol included:
-
Study Design: Randomized, single-blind, placebo-controlled.[8]
-
Participants: Healthy volunteers.[8]
-
Intervention: Single and multiple ascending doses of this compound or placebo.[8]
-
Primary Outcome Measures: Assessment of safety and tolerability.[8]
-
Secondary Outcome Measures: Characterization of the pharmacokinetic profile.[8]
Mechanism of Action: Targeting the RXFP1 Signaling Pathway
This compound functions as a selective agonist for the RXFP1 receptor.[15] Activation of this G-protein coupled receptor by its natural ligand, relaxin, is known to trigger a cascade of downstream signaling events that are beneficial for cardiovascular health.[1][2] These pathways are believed to mediate the observed effects of this compound on cardiac function.
The Path Forward: A Call for Independent Research
While the initial data from AstraZeneca presents a compelling case for this compound as a potential new therapy for heart failure, the lack of independent studies remains a significant gap. For the scientific and medical communities to have full confidence in the reproducibility and translatability of these findings, research from unaffiliated laboratories is essential. The results of the ongoing Phase IIb LUMINARA trial will be a critical next step in evaluating the efficacy of this compound in a patient population. However, the broader validation of its preclinical effects will ultimately depend on independent replication. Researchers are encouraged to undertake such studies to either confirm or challenge the initial promising results, thereby providing a more complete picture of this compound's therapeutic potential.
References
- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 3. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 4. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Translational pharmacokinetic/pharmacodynamic model for mRNA-0184, an investigational therapeutic for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Study to Assess the Safety, Tolerability, and Pharmacokinetics of this compound following Single and Multiple Ascending Dose Administration to Healthy Volunteers [astrazenecaclinicaltrials.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Redirecting to https://onderzoekmetmensen.nl/en/trial/49097 [onderzoekmetmensen.nl]
- 12. Tectonic Therapeutic Reports Positive Phase 1a Safety, Tolerability, and PK/PD Results for TX45 [synapse.patsnap.com]
- 13. s29.q4cdn.com [s29.q4cdn.com]
- 14. mRNA 0184 - AdisInsight [adisinsight.springer.com]
- 15. medchemexpress.com [medchemexpress.com]
Benchmarking AZD5462 Against Standard Heart Failure Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD5462, a novel investigational agent, against current standard-of-care therapies for heart failure. The information is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at mechanisms of action, available performance data, and experimental protocols to support further investigation and understanding of this potential new therapeutic.
Introduction to this compound
This compound is an orally available, selective, small-molecule agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a pharmacological mimetic of the natural hormone relaxin (H2), this compound is being investigated for its potential to treat chronic heart failure.[2][4] Its mechanism of action centers on activating the RXFP1 signaling pathway, which is known to have anti-fibrotic and anti-inflammatory properties, as well as beneficial effects on systemic hemodynamics and kidney function.[3][5] Preclinical studies have suggested its potential to improve cardiac function, and it is currently undergoing Phase IIb clinical trials to evaluate its efficacy and safety in patients with chronic heart failure as an add-on to standard therapy.[6][7]
Overview of Standard Heart Failure Therapies
The current guideline-directed medical therapy (GDMT) for heart failure, particularly for patients with reduced ejection fraction (HFrEF), involves a multi-drug approach aimed at interrupting various pathological pathways.[8][9] The cornerstone medication classes include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These agents, such as enalapril (B1671234) and lisinopril, block the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiac workload.[10][11][12]
-
Angiotensin II Receptor Blockers (ARBs): Drugs like losartan (B1675146) and valsartan (B143634) directly block the action of angiotensin II, offering similar benefits to ACE inhibitors and are often used when ACE inhibitors are not tolerated.[10][12]
-
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs): The combination of sacubitril (B1662468) and valsartan (Entresto) represents this class. It enhances the levels of natriuretic peptides, leading to vasodilation and sodium excretion, while also blocking the renin-angiotensin system.[8][12]
-
Beta-Blockers: Metoprolol, carvedilol, and bisoprolol (B1195378) are examples of beta-blockers that slow the heart rate and reduce blood pressure, thereby decreasing the heart's oxygen demand.[8][10]
-
Mineralocorticoid Receptor Antagonists (MRAs): Spironolactone and eplerenone (B1671536) block the effects of aldosterone, which can contribute to fibrosis and sodium retention.[8][10]
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Initially developed for diabetes, drugs like dapagliflozin (B1669812) and empagliflozin (B1684318) have shown significant benefits in reducing hospitalization and mortality in heart failure patients, with or without diabetes.[8][9][10]
-
Diuretics: Often referred to as "water pills," medications like furosemide (B1674285) help reduce fluid retention (edema) commonly seen in heart failure.[10][11]
-
Other Vasodilators: The combination of hydralazine (B1673433) and isosorbide (B1672297) dinitrate can be used to relax blood vessels, particularly in patients who cannot tolerate ACE inhibitors or ARBs.[10][11][12]
Comparative Data
Direct head-to-head clinical trial data comparing this compound with standard heart failure therapies is not yet available, as this compound is being evaluated as an adjunct to standard of care.[6] The following tables summarize key preclinical efficacy data for this compound and established efficacy data for standard therapies from landmark clinical trials.
Table 1: Preclinical Efficacy of this compound in a Cynomolgus Monkey Model of Heart Failure
| Parameter | Treatment Group | Observation |
| Left Ventricular Ejection Fraction (LVEF) | This compound | Robust improvements observed at weeks 9, 13, and 17 following 8 weeks of treatment.[2][4][7] |
| Heart Rate | This compound | No significant changes observed.[2][4] |
| Mean Arterial Blood Pressure | This compound | No significant changes observed.[2][4] |
Table 2: Efficacy of Standard Heart Failure Therapies in Key Clinical Trials (HFrEF)
| Drug Class | Landmark Clinical Trial | Key Outcomes |
| ACE Inhibitor | SOLVD (Enalapril) | Reduced mortality and hospitalizations for heart failure. |
| Beta-Blocker | CIBIS-II (Bisoprolol) | Significant reduction in all-cause mortality. |
| MRA | RALES (Spironolactone) | Reduced mortality and heart failure hospitalizations in patients with severe heart failure. |
| ARNI | PARADIGM-HF (Sacubitril/Valsartan) | Superior to enalapril in reducing the risk of cardiovascular death and hospitalization for heart failure. |
| SGLT2 Inhibitor | DAPA-HF (Dapagliflozin) | Reduced risk of worsening heart failure or cardiovascular death in patients with or without diabetes. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound acts as an agonist for the RXFP1 receptor, a G-protein coupled receptor. Its activation is believed to trigger downstream signaling cascades that lead to beneficial cardiovascular and renal effects, though the complete pathway is a subject of ongoing research.
Caption: Simplified signaling pathway of this compound via the RXFP1 receptor.
Experimental Workflow: Preclinical Evaluation of this compound
The preclinical efficacy of this compound was assessed in a cynomolgus monkey model of heart failure.[2][4] The general workflow for such a study is outlined below.
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
Preclinical Study of this compound in a Cynomolgus Monkey Heart Failure Model
-
Animal Model: Aged, obese cynomolgus monkeys with spontaneously developed heart failure with reduced ejection fraction (HFrEF) were used in the study.[1] This model was chosen for its translational relevance to human cardiac physiology.[13]
-
Treatment Administration: this compound was administered orally. The study involved a treatment period of 8 weeks.[2][4]
-
Efficacy Assessment: Cardiac function, including Left Ventricular Ejection Fraction (LVEF), was assessed at baseline and at multiple time points post-treatment (weeks 9, 13, and 17). Hemodynamic parameters such as heart rate and mean arterial blood pressure were also monitored.[2][4]
-
Pharmacokinetics: Pharmacokinetic parameters were assessed following both intravenous and oral administration to determine clearance, volume of distribution, half-life, and oral bioavailability.[1]
-
Safety and Tolerability: The animals were monitored for any adverse effects throughout the study period.[2][4]
LUMINARA Phase IIb Clinical Trial Protocol for this compound
The LUMINARA study is a Phase IIb, randomized, double-blind, placebo-controlled, multi-center trial designed to evaluate the efficacy, safety, and pharmacokinetics of this compound as an adjunct to standard of care in patients with chronic heart failure.[6]
-
Study Population: The trial enrolls participants with a pre-existing diagnosis of chronic heart failure (NYHA Class II-IV) who are on stable standard of care medication.[6]
-
Study Design: The study consists of a screening period, a 24-week treatment period, and a 4-week follow-up period.[6][14] Participants are randomized to receive one of three dose levels of this compound (low, medium, or high) or a matching placebo, administered orally once daily.[6]
-
Primary Outcome Measures: The primary objective is to evaluate the effect of this compound on cardiac function.[6][15]
-
Secondary Outcome Measures: Secondary endpoints include the effect of this compound on heart failure health status (as measured by the Kansas City Cardiomyopathy Questionnaire), biomarkers of cardiac function, pharmacokinetics of repeated oral dosing, and overall safety and tolerability.[14]
-
Assessments: Participants undergo regular assessments, including echocardiographic measurements and health status evaluations, throughout the study.[16]
Conclusion
This compound represents a novel approach to the treatment of heart failure with its unique mechanism of action as an RXFP1 agonist. While preclinical data are promising, its ultimate role in the therapeutic landscape will be determined by the outcomes of ongoing and future clinical trials. This guide provides a foundational comparison based on currently available data to aid researchers and drug development professionals in understanding the potential of this compound in the context of established heart failure therapies. As more data from clinical trials become available, a direct comparison of efficacy and safety will be possible, further elucidating the clinical utility of this investigational agent.
References
- 1. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase IIb Study of this compound in Patients with Chronic Heart Failure [astrazenecaclinicaltrials.com]
- 7. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 8. Heart Failure Drug Therapy: New Treatments, New Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heart Failure Treatment & Management: Approach Considerations, Nonpharmacologic Therapy, Pharmacologic Therapy [emedicine.medscape.com]
- 10. Heart failure - Treatment - NHS [nhs.uk]
- 11. heart.org [heart.org]
- 12. Heart failure - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. allclinicaltrials.com [allclinicaltrials.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
Comparative Guide: AZD5462, an Investigational Agent for Chronic Heart Failure
Disclaimer: Initial information suggesting AZD5462 is a GRP78 inhibitor for cancer is incorrect. Extensive scientific and clinical data identify this compound as a selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), currently under investigation for the treatment of chronic heart failure.[1][2][3][4][5] As this compound is in Phase II clinical development, long-term efficacy and safety data are not yet available.[3][6][7]
This guide provides a comparison of this compound, based on available preclinical and early clinical data, with the established long-term efficacy and safety profiles of current standard-of-care therapies for chronic heart failure.
Mechanism of Action: this compound
This compound is a first-in-class, oral, small molecule agonist of the RXFP1 receptor.[2][3] It is designed to mimic the actions of relaxin, a naturally occurring hormone.[8][9] Activation of the RXFP1 receptor is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects, which are highly relevant to the pathophysiology of heart failure.[1][3] The primary signaling pathways involve the production of second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), and nitric oxide (NO), leading to systemic and renal vasodilation, increased cardiac output, and reduced tissue fibrosis.[1][10]
Caption: Simplified signaling pathway of the RXFP1 receptor activated by this compound.
Available Efficacy and Safety Data for this compound
Data for this compound is limited to preclinical models and Phase I trials in healthy volunteers.
| Data Summary for this compound | | :--- | :--- | | Study Type | Model / Subjects | Key Efficacy & Pharmacodynamic Findings | Key Safety & Tolerability Findings | | Preclinical | Cynomolgus monkey model of heart failure | Following 8 weeks of treatment, robust improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were observed without changes in heart rate or mean arterial blood pressure.[2][3][11] | Well tolerated in both rat and cynomolgus monkey models.[2] | | Phase I (Single & Multiple Ascending Dose) | 98 healthy human volunteers | Dose-dependent increase in plasma renin.[9][12] Rapidly absorbed (median Tmax 0.53-1.75 hr) with a short terminal half-life (3-6 hours).[9][12] | Generally well tolerated at all dose levels (up to 1000 mg single dose; 500 mg twice daily).[9][12] No deaths or serious adverse events were reported.[9][12] Most common adverse events (AEs) were gastrointestinal disorders (nausea, abdominal pain), headache, and dizziness.[9][12] |
Comparison with Standard-of-Care in Chronic Heart Failure
Guideline-Directed Medical Therapy (GDMT) for chronic heart failure with reduced or mildly reduced ejection fraction is founded on four classes of drugs with extensive long-term data.[13][14][15]
| Long-Term Efficacy & Safety of Current Heart Failure Therapies | | :--- | :--- | :--- | :--- | | Drug Class | Examples | Key Long-Term Efficacy Outcomes (vs. Placebo/Control) | Common / Important Adverse Events | | Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) | Sacubitril/Valsartan | Significant reduction in the composite of cardiovascular death or heart failure hospitalization (~20% relative risk reduction vs. enalapril).[16] | Symptomatic hypotension, hyperkalemia, renal dysfunction, cough, angioedema (rare).[17][18] | | Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors | Dapagliflozin, Empagliflozin | Significant reduction in the composite of cardiovascular death or heart failure hospitalization across the spectrum of ejection fractions.[19][20][21][22] | Genital mycotic infections, urinary tract infections, volume depletion, diabetic ketoacidosis (rare, can occur with normal blood glucose).[23] | | Beta-Blockers | Metoprolol Succinate, Carvedilol, Bisoprolol | Reduction in all-cause mortality, cardiovascular death, and hospitalization in patients with heart failure with reduced ejection fraction (HFrEF).[24][25] | Bradycardia, hypotension, fatigue, dizziness, worsening heart failure symptoms upon initiation/up-titration.[26] | | Mineralocorticoid Receptor Antagonists (MRAs) | Spironolactone, Eplerenone | Reduction in mortality and heart failure hospitalization in patients with HFrEF.[27][28][29][30] Benefits also observed in heart failure with preserved ejection fraction (HFpEF).[28][29][30] | Hyperkalemia (especially with renal impairment or concurrent use of other potassium-sparing drugs), gynecomastia (spironolactone), renal dysfunction.[29][31] |
Experimental Protocols
Protocol for this compound Phase IIb "LUMINARA" Trial
-
Title: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Dose-Ranging Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of this compound in Patients With Chronic Heart Failure.[6][7]
-
Phase: IIb
-
Primary Objective: To evaluate the effect of this compound on cardiac function in participants with chronic heart failure.[5][7]
-
Study Design: Participants are randomized in a 1:1:1:1 ratio to one of three dose levels of this compound (low, medium, or high) or a matching placebo, administered once daily on top of their standard-of-care medication.[6][7]
-
Patient Population:
-
Intervention: Oral tablets of this compound (low, medium, or high dose) or placebo.[6]
-
Duration: The study involves a screening period (up to 4 weeks), a treatment period of 24 weeks, and a follow-up period of 4 weeks.[6][7]
Caption: High-level workflow for the this compound LUMINARA Phase IIb clinical trial.
Summary and Future Outlook
This compound is an investigational oral medication with a novel mechanism of action (RXFP1 agonism) for the treatment of chronic heart failure. Early data from preclinical and Phase I studies suggest it is well-tolerated and may improve cardiac function.[2][9][12]
However, it has not yet been evaluated for long-term efficacy and safety in patients. The current standard of care for heart failure is robust, with four major drug classes (ARNIs, SGLT2 inhibitors, Beta-Blockers, and MRAs) that have been extensively proven to reduce mortality and hospitalization in large, long-term clinical trials.
The ongoing LUMINARA Phase IIb trial is a critical next step to understand the potential of this compound. Its future role in the management of heart failure will depend entirely on the results of this and subsequent Phase III trials, which will need to demonstrate a compelling efficacy and safety profile, either as an add-on to existing therapies or in specific subpopulations of heart failure patients. Researchers and drug development professionals will be closely watching for these results to determine if this novel mechanism can provide meaningful benefits beyond the current, highly effective standard of care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. A Phase IIb Study of this compound in Patients with Chronic Heart Failure [astrazenecaclinicaltrials.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. academic.oup.com [academic.oup.com]
- 10. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 11. Collection - Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Recommendations | Chronic heart failure in adults: diagnosis and management | Guidance | NICE [nice.org.uk]
- 15. ahajournals.org [ahajournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The efficacy and safety of Sacubitril/Valsartan in the treatment of chronic heart failure: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of sacubitril‐valsartan in heart failure: a meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Efficacy and safety of SGLT2 inhibitors in acute heart failure: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Efficacy and safety of SGLT2 inhibitors in heart failure: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Clinical Effectiveness of Beta-Blockers in Heart Failure: Findings From the OPTIMIZE-HF Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. MRAs appear effective for heart failure across the range of ejection fractions | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 29. Improved outcomes with mineralocorticoid receptor antagonists across different types of heart failure [escardio.org]
- 30. ahajournals.org [ahajournals.org]
- 31. mdpi.com [mdpi.com]
A Head-to-Head Comparison: AZD5462 and its Precursor AZ7976 in RXFP1 Agonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the clinical candidate AZD5462 and its precursor, AZ7976. This analysis is grounded in preclinical data to delineate the evolution of a potent RXFP1 agonist from a promising but flawed lead compound.
Initially developed as a highly potent and selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), AZ7976 showed significant promise in in-vitro studies. However, its progression was hampered by suboptimal pharmacokinetic properties, namely metabolic instability and poor solubility.[1] This led to the optimization of AZ7976, culminating in the development of this compound, an orally active RXFP1 agonist with a more favorable drug-like profile currently in clinical development.[1][2]
Comparative Analysis of In Vitro Potency
AZ7976 demonstrated exceptional potency in activating human RXFP1, with a pEC50 for cAMP signaling greater than 10.5.[3] this compound, while slightly less potent than its precursor, still exhibits robust activity in the nanomolar range across different assays. The optimization of AZ7976 to this compound was focused on improving pharmacokinetic characteristics rather than further enhancing its already high potency.
| Compound | Assay | Cell Line | Potency (pEC50) | Potency (EC50) |
| AZ7976 | cAMP Signaling | - | > 10.5 | < 0.1 nM |
| This compound | cAMP Production | - | - | 17 nM[4] |
| This compound | cGMP Production | - | - | 50 nM[4] |
| This compound | ERK Phosphorylation | - | - | 6.3 nM[4] |
Physicochemical and Pharmacokinetic Profile
The key differentiators between AZ7976 and this compound lie in their physicochemical and pharmacokinetic properties. AZ7976's development was stalled by its metabolic instability and poor solubility.[1] In contrast, this compound was engineered to overcome these limitations, resulting in a compound with improved solubility and metabolic stability, making it suitable for oral administration.[2][5]
| Parameter | AZ7976 | This compound |
| Solubility | Poor[1] | Improved |
| Metabolic Stability | Unstable[1] | Stable (Human Liver Microsomal CLint: 23 µL/min/mg, Human Hepatocyte CLint: 4.8 µL/min/10^6 cells, Rat Hepatocyte CLint: 11 µL/min/10^6 cells)[4] |
| Human Plasma Protein Binding (unbound fraction) | - | 4.3%[4] |
RXFP1 Signaling Pathway and Experimental Workflow
Activation of RXFP1 by agonists like this compound and AZ7976 initiates a cascade of intracellular signaling events. RXFP1 is a G-protein coupled receptor (GPCR) that primarily couples to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, it can also engage other G-proteins to activate alternative signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Caption: Simplified RXFP1 signaling cascade upon agonist binding.
The development and characterization of these compounds involved a series of standard preclinical assays. The general workflow for evaluating a novel RXFP1 agonist is outlined below.
Caption: General experimental workflow for RXFP1 agonist development.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies used in the characterization of this compound and AZ7976.
cAMP Assay Protocol (General)
The potency of RXFP1 agonists is often determined by their ability to stimulate cyclic AMP (cAMP) production in cells expressing the receptor.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells stably transfected with the human RXFP1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to a suitable confluency. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound or AZ7976) and incubated for a specified time at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The resulting data are plotted as a concentration-response curve, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using non-linear regression.
Pharmacokinetic Study Protocol (General)
Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
-
Animal Models: Studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., cynomolgus monkeys) species.
-
Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage for this compound) and intravenously to determine bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the drug in plasma samples is determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
Conclusion
The evolution of this compound from its precursor AZ7976 represents a successful lead optimization campaign. While AZ7976 demonstrated superior in vitro potency, its poor drug-like properties rendered it unsuitable for clinical development. This compound, through strategic medicinal chemistry efforts, retained potent RXFP1 agonism while significantly improving its pharmacokinetic profile, making it a viable oral therapeutic candidate. This comparative analysis underscores the importance of a multifaceted approach in drug discovery, where potency, selectivity, and pharmacokinetics must be harmonized to achieve a clinically successful drug.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
Validating the Allosteric Mechanism of AZD5462: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD5462, a novel, orally active allosteric agonist of the relaxin family peptide receptor 1 (RXFP1), with its precursors and the endogenous ligand, relaxin H2. The information presented herein is supported by experimental data to aid in the validation of its allosteric mechanism and to provide a comprehensive understanding of its pharmacological profile.
Executive Summary
This compound is a promising therapeutic candidate for heart failure, acting as a selective allosteric agonist for the RXFP1 receptor.[1][2] Its development originated from the optimization of earlier small-molecule agonists, ML290 and AZ7976. Unlike the orthosteric binding of the natural ligand, relaxin H2, to the ectodomain of RXFP1, this compound binds to an allosteric site within the transmembrane domain of the receptor. This distinct mechanism of action results in a unique signaling profile, characterized by a biased agonism that may offer therapeutic advantages. This guide delves into the comparative pharmacology of these molecules, presenting key performance data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound in comparison to its precursors and relaxin H2 across key signaling pathways modulated by RXFP1 activation.
Table 1: Comparative Potency (EC50) in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 17 | [3] |
| ML290 | HEK-RXFP1 | ~400 | [4] |
| AZ7976 | Not Specified | Potent (sub-nanomolar implied) | [5] |
| Relaxin H2 | HEK-RXFP1 | ~0.2 - 0.5 | [6] |
Note: Direct comparison of EC50 values should be made with caution as experimental conditions may vary between studies.
Table 2: Comparative Potency (EC50) in ERK Phosphorylation (pERK) Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 6.3 | [3] |
| ML290 | HEK-RXFP1 | Inactive (but potentiates relaxin H2 response) | [4] |
| AZ7976 | Not Specified | Data not available | |
| Relaxin H2 | HEK-RXFP1 | ~0.3 | [4] |
Table 3: Comparative Potency (EC50) in cGMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 50 | [3] |
| ML290 | Human Primary Vascular Endothelial and Smooth Muscle Cells | Potent (10x more than for cAMP) | [4][7] |
| AZ7976 | Not Specified | Data not available | |
| Relaxin H2 | Human Primary Vascular Endothelial and Smooth Muscle Cells | Potent | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
cAMP Accumulation Assay
This protocol is based on the methodology used for the characterization of ML290 and is applicable for assessing the potency of other RXFP1 agonists.[6][8]
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human RXFP1 (HEK-RXFP1).
-
Cell Seeding: Seed 8,000 cells/well in a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 400 µM Ro 20-1724) for 10-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound, ML290, AZ7976, or relaxin H2) and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: Calculate EC50 values from the concentration-response curves using non-linear regression.
ERK Phosphorylation (pERK) Assay (Western Blot)
This is a general protocol for assessing the phosphorylation of ERK1/2.
-
Cell Line: HEK-RXFP1 cells.
-
Cell Treatment:
-
Serum-starve cells overnight.
-
Treat cells with varying concentrations of the test compound for 5-15 minutes at 37°C.
-
-
Western Blot Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2.
-
Incubate with a corresponding secondary antibody.
-
Visualize bands using an appropriate detection system.
-
-
Data Analysis: Quantify band intensities and normalize pERK levels to total ERK levels. Plot the normalized data against compound concentration to determine EC50 values.
Radioligand Binding Assay for Allosteric Mechanism Validation
This assay helps to determine if a compound binds to the same site as the natural ligand.
-
Principle: A competition binding assay is performed using a radiolabeled form of relaxin (e.g., [3H]-relaxin or a fluorescently labeled relaxin) and the unlabeled test compound.
-
Procedure:
-
Prepare membranes from cells expressing RXFP1.
-
Incubate the membranes with a fixed concentration of the radiolabeled relaxin in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
As a positive control for competitive binding, use unlabeled relaxin H2.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the filters.
-
-
Data Interpretation: If the test compound is an allosteric agonist, it will not displace the radiolabeled relaxin from its orthosteric binding site. This will result in a flat or minimally changed competition curve compared to the steep curve produced by unlabeled relaxin H2.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed allosteric mechanism of this compound.
Signaling Pathways of RXFP1 Activation
Caption: RXFP1 signaling pathways activated by both Relaxin H2 and this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining compound potency using a cAMP accumulation assay.
Logical Relationship of Allosteric Mechanism Validation
Caption: Logical framework for validating the allosteric mechanism of this compound.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist this compound [synapse.patsnap.com]
- 3. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZD5462: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational compound AZD5462 is critical for maintaining a safe and compliant laboratory environment. While specific disposal instructions for this compound are not publicly available, this guide offers a framework for its handling and disposal based on general principles of chemical and pharmaceutical waste management. This information is intended for researchers, scientists, and drug development professionals.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is the first step toward safe disposal. Below is a summary of available data for this compound.
| Property | Value |
| Chemical Name | cis-4-[2-Fluoro-4-methoxy-5-[[[(1S,2R,3S,4R)-3-[[[(1- methylcyclobutyl)methyl]amino]carbonyl]bicyclo[2.2.1]hept-2- yl]amino]carbonyl]phenoxy]-1-methylcyclohexanecarboxylic acid |
| Molecular Formula | C30H41FN2O6[1] |
| Molecular Weight | 544.65 g/mol [1] |
| CAS Number | 2787501-83-9[1][2] |
| Solubility | Soluble in DMSO (>50 mg/mL)[1] |
| Storage | Powder: 2 years at 4°C, 3 years at -20°C. In solvent: 6 months at -80°C[1] |
General Disposal Procedures for Research Compounds
The disposal of investigational drugs like this compound must adhere to strict environmental and safety regulations. The following procedural guidance is based on established best practices for laboratory chemical waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Step-by-Step Disposal Decision Workflow
The following workflow provides a general decision-making process for the disposal of chemical waste in a research setting.
Experimental Protocols and Safety Considerations
While specific experimental protocols involving the disposal of this compound are not documented in the provided search results, general safety protocols for handling potent research compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.
Handling: Avoid inhalation of powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
Spill Management: In the event of a spill, follow your institution's established procedures for cleaning up chemical spills. This typically involves absorbing the material with an inert substance and placing it in a sealed container for disposal as hazardous waste.
Environmental Impact and Regulatory Context
As a novel investigational drug, the full environmental impact of this compound is not yet characterized. Pharmaceutical compounds, if not disposed of properly, have the potential to enter the environment and cause harm to ecosystems. AstraZeneca, the developer of this compound, has a stated commitment to minimizing the environmental impact of its products throughout their lifecycle.[3][4]
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide guidelines for the disposal of pharmaceuticals.[5][6] For investigational drugs used in clinical research, it is crucial to follow guidelines set forth by regulatory bodies and institutional review boards.
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a potentially hazardous chemical and follow the most conservative disposal route, which is typically incineration by a licensed waste management facility.[7] Always work with your institution's EHS department to ensure that all disposal activities are compliant and documented.
References
Essential Safety and Operational Guide for Handling AZD5462
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of AZD5462, a selective oral allosteric relaxin family peptide receptor 1 (RXFP1) agonist. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields | Ensure compliance with EN166. A face shield may be required for splash hazards. |
| Hand Protection | Compatible chemical-resistant gloves | Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Skin and Body Protection | Laboratory coat | Long-sleeved lab coat to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities, in poorly ventilated areas, or when dust or aerosols may be generated. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact: Prevent contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
General hygiene: Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C for long-term stability.[1]
Disposal Plan
The disposal of this compound and its waste must be conducted in compliance with local, state, and federal regulations. As an investigational compound, specific disposal protocols may not be available. Therefore, a conservative approach is recommended.
Step-by-Step Disposal Procedure:
-
Consult EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
-
Containerization:
-
Place solid waste (e.g., contaminated gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Place unused or waste solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Arrangement for Pickup: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste contractor through your EHS department.
-
Incineration: The standard and recommended method for the disposal of investigational pharmaceutical compounds is high-temperature incineration by a licensed waste management facility.[2] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Record Keeping: Maintain detailed records of all disposal activities, including dates, quantities, and the name of the disposal company.
Do NOT dispose of this compound down the drain or in the regular trash.
This compound Signaling Pathway
This compound is a selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor.[3][4] Activation of RXFP1 initiates a cascade of intracellular signaling events. The diagram below illustrates the primary signaling pathways activated by this compound.
Caption: this compound activates RXFP1, leading to downstream signaling through Gαs/cAMP/PKA, PI3K/Akt/eNOS, and ERK pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
